2-Cyclohexylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQJNUJPSHYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164515 | |
| Record name | Cyclohexaneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-87-3 | |
| Record name | Cyclohexaneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexaneacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexaneacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexaneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclohexylacetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Cyclohexylacetamide. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule.
Chemical Identity and Physical Properties
This compound, also known as cyclohexaneacetamide, is a primary amide derivative of cyclohexaneacetic acid. It possesses a molecular formula of C₈H₁₅NO and a molecular weight of approximately 141.21 g/mol .[1] The fundamental chemical identifiers and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | Cyclohexaneacetamide | [1] |
| CAS Number | 1503-87-3 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Boiling Point | 301.3 °C at 760 mmHg | [2] |
| Density | 0.975 g/cm³ | [2] |
| Melting Point | 101-103 °C (for the isomer N-Cyclohexylacetamide) | [3][4] |
Structural Information
The chemical structure of this compound consists of a cyclohexyl ring attached to an acetamide group at the second carbon position. The connectivity of the atoms can be represented by the SMILES string: NC(CC1CCCCC1)=O.[1]
Molecular Structure
Caption: 2D Chemical Structure of this compound.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely available. The following tables provide predicted spectral characteristics based on the known structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.8 - 1.8 | Multiplet | 11H | Cyclohexyl -CH₂ and -CH |
| 2.0 - 2.2 | Doublet | 2H | -CH₂-C=O |
| 5.3 - 5.6 | Broad Singlet | 2H | -NH₂ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| 25.5 - 26.5 | Cyclohexyl C4 |
| 26.0 - 27.0 | Cyclohexyl C3, C5 |
| 32.5 - 33.5 | Cyclohexyl C2, C6 |
| 37.0 - 38.0 | Cyclohexyl C1 |
| 44.0 - 45.0 | -CH₂-C=O |
| 175.0 - 176.0 | C=O |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3180 | Strong, Broad | N-H Stretch (Amide) |
| 2925, 2850 | Strong | C-H Stretch (Cyclohexyl) |
| 1640 - 1680 | Strong | C=O Stretch (Amide I) |
| 1550 - 1640 | Medium | N-H Bend (Amide II) |
Experimental Protocols
Plausible Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and common method for the preparation of primary amides is the reaction of an acid chloride with ammonia. The following is a proposed experimental protocol based on this general chemical transformation.
Objective: To synthesize this compound from Cyclohexylacetyl chloride.
Materials:
-
Cyclohexylacetyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylacetyl chloride (1 equivalent) in dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (3 equivalents) to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological signaling pathways for this compound have not been detailed in the available literature, the broader class of acetamide derivatives is known to exhibit anticonvulsant properties.[5][6] The proposed mechanisms of action for these compounds generally involve the modulation of neuronal excitability.
The primary molecular targets for many anticonvulsant drugs are voltage-gated ion channels and neurotransmitter receptors.[1][3][7] It is plausible that this compound could exert its effects through one or more of the following generalized pathways:
-
Modulation of Voltage-Gated Sodium Channels: By binding to voltage-gated sodium channels, the influx of sodium ions into neurons can be inhibited, leading to a reduction in the firing of action potentials and thereby suppressing seizure activity.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Acetamide derivatives may enhance GABAergic signaling by acting on GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, making it less likely to fire.[5]
Caption: Plausible signaling pathways for the anticonvulsant action of acetamide derivatives.
Solubility Profile (Qualitative)
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Sparingly Soluble to Soluble | The amide group can form hydrogen bonds with protic solvents. |
| Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) | Soluble | The polar nature of the solvent can interact with the polar amide group. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly Soluble to Insoluble | The nonpolar cyclohexyl group may allow for some interaction, but the polar amide group will limit solubility. |
This in-depth technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. uhcl-ir.tdl.org [uhcl-ir.tdl.org]
- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Cyclohexylacetamide from Cyclohexylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-cyclohexylacetamide from cyclohexylacetic acid. The document details two robust and commonly employed methodologies: a two-step synthesis proceeding through a cyclohexylacetyl chloride intermediate, and a direct one-pot amidation using a carbodiimide coupling agent. This guide includes detailed experimental protocols, quantitative data for the materials involved, and visualizations of the reaction pathway and experimental workflow to aid in laboratory application.
Core Concepts in Amide Bond Formation
The conversion of a carboxylic acid to a primary amide requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by ammonia or an ammonia surrogate. The primary challenge in the direct reaction between a carboxylic acid and ammonia is the acid-base reaction that forms a stable and unreactive ammonium carboxylate salt. The methodologies outlined below circumvent this issue by either converting the carboxylic acid into a more reactive intermediate or by employing coupling agents that facilitate the direct condensation.
Quantitative Data
The physical and chemical properties of the key compounds in this synthesis are summarized in the table below for easy reference.
| Compound Name | Cyclohexylacetic Acid | This compound |
| Structure | C₆H₁₁CH₂COOH | C₆H₁₁CH₂CONH₂ |
| CAS Number | 5292-21-7[1][2] | 1503-87-3[3][4] |
| Molecular Formula | C₈H₁₄O₂[1] | C₈H₁₅NO[3] |
| Molecular Weight | 142.20 g/mol [1] | 141.21 g/mol [3] |
| Appearance | White to colorless solid or crystalline mass[1][2] | Data not available |
| Melting Point | 28-32 °C[1] | Data not available |
| Boiling Point | 242-244 °C[1] | 301.3 °C at 760 mmHg[4] |
| Density | 1.007 g/mL at 25 °C[1] | 0.975 g/cm³[4] |
Synthetic Methodologies
Two primary, reliable methods for the synthesis of this compound are detailed below.
Method A: Two-Step Synthesis via Cyclohexylacetyl Chloride
This classic and high-yielding approach first involves the conversion of cyclohexylacetic acid to the more reactive acyl chloride, cyclohexylacetyl chloride, using thionyl chloride (SOCl₂). The intermediate acyl chloride is then reacted with aqueous ammonia in a nucleophilic acyl substitution reaction to afford the desired amide.
-
Reagents and Setup:
-
Cyclohexylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional, a few drops)
-
Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite®), magnetic stirrer, and heating mantle.
-
The reaction should be conducted in a well-ventilated fume hood.
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylacetic acid.
-
Carefully add thionyl chloride (2.0 equivalents) to the flask. A few drops of DMF can be added to catalyze the reaction.
-
Fit the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclohexylacetyl chloride is typically a pale yellow to colorless liquid and can be used in the next step without further purification.
-
-
Reagents and Setup:
-
Crude cyclohexylacetyl chloride (from Step 1)
-
Concentrated aqueous ammonia (NH₄OH, 28-30%) (in excess, ~5-10 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM) for extraction
-
Beaker or flask for the reaction, ice bath, separatory funnel.
-
This procedure should be performed in a fume hood due to the vigorous nature of the reaction and the evolution of ammonia gas.
-
-
Procedure:
-
Place the concentrated aqueous ammonia in a beaker or flask and cool it in an ice bath.
-
Dissolve the crude cyclohexylacetyl chloride in a minimal amount of a dry, inert solvent like diethyl ether or DCM.
-
Slowly add the solution of cyclohexylacetyl chloride dropwise to the cold, stirred aqueous ammonia. This reaction is highly exothermic and will produce a white precipitate (a mixture of this compound and ammonium chloride).[5]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
If a precipitate has formed, it can be collected by vacuum filtration. Wash the solid with cold water to remove ammonium chloride, followed by a small amount of cold diethyl ether.
-
If the product is soluble or remains in the organic layer, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove any remaining ammonia), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Method B: Direct Amidation using EDC and HOBt
This method facilitates the direct formation of the amide bond from the carboxylic acid and an ammonia source (ammonium chloride is often used in conjunction with a base) in a one-pot synthesis. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and improve the reaction efficiency.
-
Reagents and Setup:
-
Cyclohexylacetic acid (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq)
-
Anhydrous polar aprotic solvent, such as DMF or DCM.
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere (nitrogen or argon).
-
-
Procedure:
-
Dissolve cyclohexylacetic acid, HOBt, and ammonium chloride in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (DIPEA or TEA) to the mixture and stir for 5-10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl to the cold solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide functional group (N-H and C=O stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP) Analysis: To assess the purity of the final product.
This guide provides a foundational framework for the synthesis of this compound. Researchers should note that reaction conditions such as temperature, reaction time, and solvent may require optimization to achieve the best results for their specific laboratory setup and scale. Standard laboratory safety practices should be followed at all times.
References
Spectroscopic Profile of 2-Cyclohexylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylacetamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₈H₁₅NO[1] Molecular Weight: 141.21 g/mol [1] Structure:
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.4 - 6.0 | Broad Singlet | 2H | -NH₂ |
| ~ 2.1 - 2.2 | Doublet | 2H | -CH₂-C=O |
| ~ 1.6 - 1.8 | Multiplet | 6H | Cyclohexyl-H (axial & equatorial) |
| ~ 1.1 - 1.4 | Multiplet | 5H | Cyclohexyl-H (axial & equatorial) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 175 | C=O (Amide) |
| ~ 45 | -CH₂-C=O |
| ~ 35 | Cyclohexyl-CH |
| ~ 33 | Cyclohexyl-CH₂ |
| ~ 26 | Cyclohexyl-CH₂ |
| ~ 25 | Cyclohexyl-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350, 3180 | Strong, Broad | N-H Stretch (Amide) |
| ~ 2925, 2850 | Strong | C-H Stretch (Cyclohexyl) |
| ~ 1640 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 1450 | Medium | C-H Bend (Cyclohexyl) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Possible Fragment |
| 141 | Moderate | [M]⁺ (Molecular Ion) |
| 98 | High | [M - CH₃CONH]⁺ |
| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | High | [C₄H₇]⁺ |
| 44 | Moderate | [CH₂=C(OH)NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).[2]
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
The solution is transferred to a clean, dry 5 mm NMR tube.[2]
-
The sample is vortexed to ensure homogeneity.
Instrumentation and Data Acquisition:
-
A 500 MHz NMR spectrometer is used for analysis.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is utilized to obtain singlets for each unique carbon atom.[4]
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
A small amount of this compound is dissolved in a volatile solvent such as dichloromethane or acetone.[5]
-
A drop of the resulting solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the plate.[5]
Instrumentation and Data Acquisition:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the sample holder.
-
The IR spectrum is recorded in the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).[7]
-
Electron Ionization (EI) is a common method for generating ions, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[8][9]
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge (m/z) ratio.[7][8]
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Experimental Design [web.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
2-Cyclohexylacetamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the available chemical and physical data for 2-Cyclohexylacetamide (CAS Number: 1503-87-3). The document is intended for researchers, scientists, and professionals in drug development who require accurate, foundational information on this compound. All quantitative data is summarized for clarity. At present, detailed experimental protocols, biological activity, and specific applications in drug development for this compound are not extensively documented in publicly accessible scientific literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1503-87-3 | [1][2] |
| Molecular Formula | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Synonyms | Cyclohexaneacetamide | [1][2] |
Synthesis and Manufacturing
Biological Activity and Drug Development Applications
Currently, there is a notable lack of published research detailing the biological activity, signaling pathways, or specific applications of this compound in drug development. While related compounds containing the cyclohexyl or acetamide moiety are subjects of biological and medicinal chemistry research, this specific molecule's role has not been elucidated in the available literature. For instance, N-cyclohexylacetamide (CAS 1124-53-4), a structural isomer, has been investigated for potential antimicrobial and enzyme inhibition activities. However, it is crucial to note that these findings cannot be directly extrapolated to this compound.
Experimental Protocols
A search of scientific databases and literature did not yield specific, detailed experimental protocols for the use of this compound in biological or pharmacological assays.
Signaling Pathways and Logical Relationships
Due to the absence of research on the biological effects of this compound, there are no described signaling pathways or established logical relationships to visualize.
Conclusion
This compound is a defined chemical entity with established physical properties. However, its biological significance and potential applications within the fields of pharmacology and drug development remain unexplored in the current body of scientific literature. This presents an opportunity for novel research to investigate the bioactivity of this compound. Researchers interested in this molecule would need to undertake foundational studies to determine its pharmacological profile.
References
An In-depth Technical Guide to the Solubility of 2-Cyclohexylacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-cyclohexylacetamide in organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine and understand the solubility of this compound. It includes detailed experimental protocols for solubility determination, a qualitative analysis of expected solubility based on the compound's structure, and a logical workflow for solvent selection. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, enabling them to make informed decisions regarding solvent choice for synthesis, purification, and formulation.
Introduction to the Solubility of this compound
This compound is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The solubility of this compound in organic solvents is a critical physical property that influences its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility is therefore essential for process development and optimization.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed journals or chemical databases, this guide provides the necessary tools for researchers to generate this data and make well-founded decisions on solvent selection.
Qualitative Solubility Profile of this compound
Based on the molecular structure of this compound, which features a nonpolar cyclohexyl group and a polar acetamide group, a qualitative assessment of its solubility can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
-
Polar Solvents: The presence of the amide functional group, with its capacity for hydrogen bonding, suggests that this compound will exhibit some solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, dimethylformamide).
-
Nonpolar Solvents: The bulky, nonpolar cyclohexyl ring will contribute to its solubility in nonpolar solvents like toluene, hexane, and diethyl ether.
The overall solubility in a given solvent will be a balance between the contributions of the polar amide group and the nonpolar cyclohexyl group. It is anticipated that this compound will demonstrate moderate solubility in a broad range of organic solvents.
Quantitative Solubility Data
As of the date of this publication, a comprehensive and validated set of quantitative solubility data for this compound across a wide array of organic solvents is not available in the public domain. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Equilibrium Solubility | ||
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
| e.g., Hexane | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Equilibrium Solubility |
Experimental Protocols for Solubility Determination
To empower researchers to generate the critical data needed for their work, this section provides detailed methodologies for key experiments used to determine the solubility of a solid compound in an organic solvent.
This method determines the saturation solubility of a compound in a solvent at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period to allow the system to reach equilibrium.[1][2] This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[2]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[1][2]
-
Quantification: Accurately measure the concentration of this compound in the clear, saturated solution. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this quantification.[1] A calibration curve should be prepared using standards of known concentrations.
-
Calculation: The solubility is then calculated from the determined concentration.
Protocol:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the equilibrium solubility method.
-
Aliquot Collection: Carefully withdraw a precise volume of the clear, saturated supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).[3]
-
Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the dissolved solid is left as a residue.[3]
-
Drying and Weighing: Ensure the residue is completely dry by placing it in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[3]
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot taken.
For rapid screening of solubility in multiple solvents, HTS methods can be employed. These methods are particularly useful in early-stage drug development and process optimization.[7][8][9][10][11]
Protocol (Example using Laser Nephelometry):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
Plate Preparation: In a multi-well plate, dispense varying amounts of the stock solution into different wells.
-
Solvent Addition: Add the organic solvents to be tested to the wells.
-
Precipitation and Dissolution: The compound may precipitate upon addition of a less soluble solvent. The plate is then shaken, and the turbidity of each well is measured using a laser nephelometer.[7]
-
Analysis: The solubility is determined by identifying the concentration at which the compound begins to precipitate or redissolve, often with the aid of automated liquid handling and analysis software.[7]
Logical Workflow for Solvent Selection
The following diagram illustrates a systematic approach for a researcher to determine the solubility of this compound and select an appropriate solvent for a specific application.
Caption: A logical workflow for the determination of solubility and selection of an optimal solvent.
Conclusion
While direct quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides the necessary theoretical and practical framework for researchers to independently determine this crucial parameter. By employing the detailed experimental protocols and following the logical workflow for solvent selection, scientists and drug development professionals can effectively characterize the solubility of this compound and advance their research and development objectives. The provided templates and diagrams are intended to be dynamic tools, to be populated and utilized as empirical data is generated.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharma-asia.com [biopharma-asia.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
Biological activity screening of 2-Cyclohexylacetamide derivatives
An in-depth technical guide on the biological activity screening of 2-Cyclohexylacetamide derivatives for researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives represent a class of chemical compounds with a versatile scaffold that has attracted significant interest in medicinal chemistry. The core structure, consisting of a cyclohexyl ring attached to an acetamide group, serves as a valuable pharmacophore for designing novel therapeutic agents. The lipophilic cyclohexyl group can facilitate passage through biological membranes, while the acetamide moiety provides hydrogen bonding capabilities, crucial for interacting with biological targets. Researchers have explored a wide array of substitutions on both the cyclohexyl and acetamide components, leading to the discovery of derivatives with diverse and potent biological activities. These activities span across several therapeutic areas, including anticonvulsant, antimicrobial, enzyme inhibition, and anti-inflammatory effects. This guide provides a comprehensive overview of the biological screening of these derivatives, detailing the experimental protocols, summarizing key quantitative data, and visualizing the underlying processes.
Biological Activities and Data
The structural versatility of this compound derivatives has led to the exploration of their efficacy against a variety of biological targets. The following sections summarize the key findings and quantitative data from various screening studies.
Anticonvulsant Activity
A significant area of investigation for this class of compounds has been in the treatment of epilepsy. Several derivatives have shown potent anticonvulsant properties in preclinical models.
Key Findings:
-
A study on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides demonstrated significant anticonvulsant effects. The racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was identified as a particularly effective compound in the Maximal Electroshock (MES) test.[1]
-
The mechanism of action for some of these active compounds involves the inhibition of voltage-gated sodium currents and the enhancement of GABAergic effects.[1]
-
Further studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that activity was closely linked to the substituent at the 3-position of the anilide moiety, with 3-(trifluoromethyl)anilides showing higher protection in the MES test.[2]
-
Some derivatives also showed activity in the 6-Hz screen, an animal model for therapy-resistant partial seizures.[2]
Table 1: Anticonvulsant Activity Data for this compound Derivatives
| Compound | Test Model | Species | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | MES (i.p.) | Mice | 42.97 | 105.67 | 2.46 | [1] |
| N-(2-hydroxyethyl)decanamide | MES | Mice | 22.0 | >600 | >27.5 | [3] |
| N-(2-hydroxyethyl)stearamide | MES | Mice | 20.5 | >1000 | >48.8 | [3] |
ED50: Median Effective Dose; TD50: Median Toxic Dose (Neurotoxicity)
Antimicrobial Activity
Derivatives of this compound have been evaluated for their potential to combat bacterial and fungal pathogens, with some showing moderate to significant activity.
Key Findings:
-
Research has reported moderate antimicrobial activity for N-Cyclohexylacetamide and its derivatives against certain bacterial strains.[4]
-
Fused heterocyclic derivatives synthesized from 2-cyano-N-cyclohexyl acetamide have also been noted for their potential antimicrobial properties.[5]
-
In a broader context of acetamide derivatives, new hybrids of 2-mercaptobenzothiazole showed significant antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to the standard drug levofloxacin and potent antibiofilm activity.[6]
Table 2: Antimicrobial Activity Data for Related Acetamide Derivatives
| Compound Class/Derivative | Organism | Activity Metric | Value (µg/mL) | Reference |
| Chelocardins | Enterobacterales | MIC | 0.25–16 | [7] |
| Chelocardins | A. baumannii | MIC | 0.5–32 | [7] |
| Cystobactamids | Gram-positive bacteria | MIC | 0.125–8 | [7] |
| Licoflavone C / Derrone | P. aeruginosa, E. coli | MIC | 7.81–15.62 | [8] |
| Derrone | Candida species | MIC | 7.81 | [8] |
MIC: Minimum Inhibitory Concentration
Enzyme Inhibition
The inhibition of specific enzymes is a key mechanism for treating many diseases. This compound derivatives have been screened against several important enzyme targets.
Key Findings:
-
Cholinesterase Inhibition: Derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[4][5] One study identified a substituted acetamide derivative (compound 8c) as a potent mixed-type BChE inhibitor with an IC50 value of 3.94 µM.[9]
-
Monoamine Oxidase (MAO) Inhibition: A series of 2-phenoxyacetamide analogues were evaluated for their inhibitory potency against MAO-A and MAO-B, which are targets for antidepressant drugs. A specific derivative was identified as a potent MAO-A/B inhibitor with IC50 values of 0.018 µM and 0.07 µM, respectively.[10]
-
Cyclooxygenase (COX) Inhibition: The acetamide functional group is a common scaffold in the design of selective COX-2 inhibitors, which are a major class of anti-inflammatory drugs.[11][12][13]
Table 3: Enzyme Inhibition Data for Acetamide Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Compound 8c | Butyrylcholinesterase (BChE) | 3.94 µM | [9] |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | Monoamine Oxidase A (MAO-A) | 0.018 µM | [10] |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | Monoamine Oxidase B (MAO-B) | 0.07 µM | [10] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable screening of biological activity. The following are methodologies for key experiments cited in the evaluation of this compound derivatives.
Anticonvulsant Activity Screening
A standardized workflow is used to assess the anticonvulsant potential and neurotoxicity of test compounds.
Caption: Workflow for anticonvulsant drug screening.
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Animals (typically mice or rats) are administered the test compound intraperitoneally.
-
After a set pretreatment time, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure. Absence of this response indicates anticonvulsant activity.[3]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for myoclonic seizures.
-
Animals are pretreated with the test compound.
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animal is observed for a period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting at least 5 seconds. Protection against these seizures indicates activity.[14]
-
-
Rotarod Neurotoxicity Test: This test assesses motor impairment.
-
Animals are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm).
-
After administration of the test compound, an animal that cannot maintain its balance on the rod for a set time (e.g., 1 minute) in multiple trials is considered to show neurotoxicity.[2]
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Assay (for MIC): This method determines the minimum concentration of a compound that inhibits visible microbial growth.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microbe, no compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[7]
-
-
Agar Disc Diffusion Assay: This is a qualitative or semi-quantitative method to assess antimicrobial activity.
-
An agar plate is uniformly inoculated with a suspension of the target microorganism.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plate is incubated, allowing the compound to diffuse into the agar.
-
Antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disc.[8]
-
Enzyme Inhibition Assays
-
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains phosphate buffer, the BChE enzyme, and various concentrations of the inhibitor (test compound).
-
The mixture is pre-incubated.
-
The reaction is initiated by adding the substrate (butyrylthiocholine iodide) and the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
The enzyme hydrolyzes the substrate, and the product reacts with DTNB to form a yellow-colored anion.
-
The rate of color formation is measured spectrophotometrically at ~412 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[9]
-
Signaling Pathways and Mechanisms of Action
Understanding the mechanism by which these derivatives exert their biological effects is critical for rational drug design. Visualizing these pathways can clarify their role in cellular processes.
Anticonvulsant Mechanism of Action
Several potent anticonvulsant acetamide derivatives function by modulating neuronal excitability. A key mechanism is the dual action on voltage-gated sodium channels and the enhancement of GABAergic inhibition.[1]
Caption: Dual mechanism of anticonvulsant derivatives.
This dual action—blocking the propagation of action potentials via sodium channel inhibition and increasing the inhibitory tone of the nervous system via GABA enhancement—makes these compounds effective at preventing seizure generation and spread.
References
- 1. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial, Antifungal and Cytotoxic Activities of Two Flavonoids from Retama raetam Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archivepp.com [archivepp.com]
- 12. researchgate.net [researchgate.net]
- 13. archivepp.com [archivepp.com]
- 14. mdpi.com [mdpi.com]
The Quest for Nature's Cyclohexylacetamides: A Technical Guide to Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and strategic considerations for the discovery and isolation of novel natural analogs of 2-Cyclohexylacetamide. While the core this compound structure is recognized, the exploration for its natural counterparts presents a frontier in natural product chemistry. This document outlines a systematic approach, from initial sourcing to final characterization, to guide researchers in this endeavor.
A Strategic Workflow for Natural Product Discovery
The journey from a biological source to a pure, characterized natural product is a multi-step process. It begins with the selection and collection of biological material, followed by extraction, fractionation, and purification, often guided by bioassays to isolate bioactive compounds. The final stage involves the elucidation of the chemical structure of the isolated compounds.
Extraction: The First Step to Unlocking Bioactive Compounds
The initial step in isolating natural products is the extraction of compounds from the source material.[1][2] The choice of extraction method is critical and depends on the physicochemical properties of the target compounds and the nature of the source material. For a moderately polar compound like a this compound analog, a range of solvents and techniques would be applicable.
Common Extraction Techniques
Several methods are employed for the extraction of natural products.[1][3] These range from traditional solvent-based methods to more modern, efficient techniques.[1]
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the material in a solvent at room temperature.[3] | Simple, uses moderate conditions. | High solvent consumption, long extraction times, potentially low yield.[3] |
| Percolation | Packing the material in a column and allowing the solvent to flow through.[3] | More efficient than maceration. | Requires more specialized equipment. |
| Soxhlet Extraction | Continuous extraction with a hot solvent.[1][3] | Efficient for less soluble compounds. | Can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[1][3] | Faster, more efficient, uses less solvent.[1] | Can generate free radicals that may degrade some compounds. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample.[1][3] | Very fast, high yield, reduced solvent use.[1] | Requires specialized microwave equipment. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[2][3] | Highly selective, solvent is easily removed. | High initial equipment cost. |
A Generalized Extraction Protocol
A typical extraction process for a plant or microbial source would involve drying and grinding the material, followed by extraction with a series of solvents of increasing polarity.
Isolation and Purification: From Crude Extract to Pure Compound
Following extraction, the complex crude extract must be separated into its individual components.[1] This is typically achieved through a series of chromatographic techniques.
Chromatographic Methods
Chromatography is the most widely used technique for the separation of natural products.[1] A combination of different chromatographic methods is often necessary to achieve the desired purity.
| Chromatographic Technique | Principle | Typical Application |
| Vacuum Liquid Chromatography (VLC) | A form of column chromatography performed under vacuum. | Rapid, initial fractionation of large quantities of crude extract.[4] |
| Medium Pressure Liquid Chromatography (MPLC) | A step up from VLC, using moderate pressure for better resolution. | Further fractionation of complex mixtures.[4] |
| High-Performance Liquid Chromatography (HPLC) | Uses high pressure to pass the solvent through a column with small particle sizes, providing high resolution. | Final purification of compounds.[1][4] |
| Thin-Layer Chromatography (TLC) | A planar chromatographic technique used for monitoring separations and assessing purity.[1] | Rapid analysis of fractions. |
Bioassay-Guided Fractionation
In drug discovery, the fractionation process is often guided by biological assays. This approach, known as bioassay-guided fractionation, allows researchers to focus on the fractions that exhibit the desired biological activity, saving time and resources.
Hypothetical Fractionation Data
The following table illustrates a hypothetical bioassay-guided fractionation of a crude extract to isolate a this compound analog with antibacterial activity.
| Fraction ID | Description | Mass (mg) | % Yield | Antibacterial Activity (MIC, µg/mL) |
| CE-01 | Crude Methanol Extract | 5000 | 100 | 256 |
| F-A | Hexane Fraction | 500 | 10 | >512 |
| F-B | Dichloromethane Fraction | 1200 | 24 | 128 |
| F-C | Ethyl Acetate Fraction | 1500 | 30 | 32 |
| F-D | n-Butanol Fraction | 800 | 16 | 64 |
| F-E | Aqueous Fraction | 1000 | 20 | >512 |
| F-C-1 | Sub-fraction of F-C | 300 | 6 | 16 |
| F-C-2 | Sub-fraction of F-C | 450 | 9 | 64 |
| F-C-3 | Sub-fraction of F-C | 250 | 5 | 32 |
| PURE-1 | Isolated Compound from F-C-1 | 25 | 0.5 | 4 |
Structure Elucidation: Identifying the Novel Analog
Once a pure compound has been isolated, its chemical structure must be determined.[1] This is achieved using a combination of spectroscopic techniques.
Key Spectroscopic Methods
| Spectroscopic Method | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[1] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule.[1] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about any chromophores present in the molecule. |
Hypothetical Spectroscopic Data for a Novel Analog
The following table presents hypothetical data for a newly isolated this compound analog.
| Analysis | Data | Interpretation |
| HRESIMS | m/z 212.1645 [M+H]+ | Molecular Formula: C12H21NO2 |
| ¹H NMR (500 MHz, CDCl3) | δ 5.85 (d, 1H), 3.80 (m, 1H), 2.15 (s, 3H), 1.0-2.0 (m, 10H) | Suggests an amide proton, a proton on a carbon bearing a heteroatom, an acetyl group, and a cyclohexyl ring. |
| ¹³C NMR (125 MHz, CDCl3) | δ 170.2, 75.4, 52.1, 32.5, 31.8, 25.5, 24.8, 23.4 | Suggests a carbonyl carbon, a carbon bearing an oxygen, and aliphatic carbons consistent with a cyclohexyl ring and an acetyl group. |
| IR (KBr) | νmax 3300, 2930, 1640, 1550 cm-1 | Indicates N-H, C-H, C=O (amide I), and N-H bend (amide II) functional groups. |
The discovery and isolation of novel natural products is a challenging yet rewarding field of research. A systematic and multidisciplinary approach, combining modern extraction and chromatographic techniques with bioassay guidance and powerful spectroscopic methods, is essential for success. The search for natural analogs of this compound holds the potential to uncover new bioactive compounds with applications in medicine and beyond.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 4. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Conformational Analysis of 2-Cyclohexylacetamide: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: The three-dimensional structure of a molecule is intrinsically linked to its physicochemical properties and biological activity. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern drug discovery and development. This whitepaper presents a detailed, albeit theoretical, guide to the conformational analysis of 2-Cyclohexylacetamide. In the absence of specific published data for this molecule, this document outlines a robust computational methodology based on established quantum chemical techniques. It provides illustrative data, detailed protocols, and logical workflows to guide researchers in performing such an analysis to understand the molecule's potential energy surface, identify stable conformers, and predict its behavior in various environments.
Introduction: The Importance of Molecular Conformation
The biological activity of a therapeutic agent is dictated by its ability to interact with a specific target, such as a receptor or enzyme. This interaction is highly dependent on the three-dimensional shape, or conformation, of the molecule. Flexible molecules, like this compound, can exist as an ensemble of multiple, rapidly interconverting conformers in solution. The population of these conformers and the energy barriers between them define the molecule's conformational landscape.
Understanding this landscape is critical in drug development. The lowest-energy "ground-state" conformation may not be the "bioactive" conformation that binds to the target. Therefore, a thorough analysis of accessible conformations and their relative energies provides invaluable insight into structure-activity relationships (SAR), aids in the design of more rigid and potent analogs, and helps predict properties like membrane permeability and metabolic stability.
This compound possesses significant conformational flexibility arising from two primary sources: the ring inversion of the cyclohexane moiety and the rotation about several single bonds in the acetamide sidechain. This guide details a theoretical framework for exploring this conformational space using computational chemistry.
Defining the Conformational Space of this compound
The conformational flexibility of this compound is primarily governed by the orientation of the acetamide group relative to the cyclohexane ring and the rotations within the sidechain itself. The key degrees of freedom are:
-
Cyclohexane Ring Conformation: The cyclohexane ring can adopt a stable chair conformation where the sidechain is either in an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize unfavorable 1,3-diaxial steric interactions.
-
Sidechain Torsion: Three key dihedral angles (τ1, τ2, τ3) dictate the orientation of the sidechain, as illustrated below.
A systematic exploration of these degrees of freedom is required to map the potential energy surface (PES) and identify all low-energy conformers.
Experimental Protocols: A Computational Approach
A robust computational workflow is essential for a thorough conformational analysis. This protocol outlines a multi-step process, starting with a broad search and progressing to high-level quantum mechanical refinement.
Protocol Details:
-
Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using standard molecular modeling software.
-
Broad Conformational Search: To explore the vast conformational space efficiently, an initial search is performed using a computationally inexpensive method like a molecular mechanics (MM) force field (e.g., MMFF94) or a semi-empirical method. This step generates hundreds or thousands of potential conformers by systematically rotating the key dihedral angles (τ1, τ2, τ3) and considering both axial and equatorial ring conformations.
-
Clustering and Selection: The resulting conformers are grouped into families based on structural similarity, typically using a root-mean-square deviation (RMSD) cutoff. Unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are selected for further refinement.
-
Quantum Mechanical Geometry Optimization: The selected conformers are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional paired with a dispersion correction (e.g., D3) and a double-zeta basis set like def2-SVP. The dispersion correction is crucial for accurately modeling intramolecular non-covalent interactions.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
High-Level Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as a range-separated hybrid functional (e.g., ωB97X-D) with a larger triple-zeta basis set (e.g., def2-TZVP). To simulate the effects of a solvent (e.g., water or chloroform), an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is incorporated at this stage.
-
Final Analysis: The final Gibbs free energies of all confirmed conformers are compared to determine their relative stabilities. The Boltzmann distribution is then calculated at a given temperature (e.g., 298.15 K) to predict the equilibrium population of each conformer.
Illustrative Data Presentation
The following tables present hypothetical but plausible results from the computational protocol described above. These tables are designed to illustrate the type of quantitative data generated from a thorough conformational analysis.
Table 1: Description of Hypothetical Low-Energy Conformers
| Conformer ID | Cyclohexyl Position | τ1 (C-C-C-C) | τ2 (C-C-C=O) | Description |
| I | Equatorial | ~180° (anti) | ~0° (syn) | Sidechain is extended away from the ring. |
| II | Equatorial | ~60° (gauche) | ~120° | Sidechain is folded back towards the ring. |
| III | Axial | ~180° (anti) | ~0° (syn) | Extended sidechain in the sterically hindered axial position. |
| IV | Equatorial | ~180° (anti) | ~180° (anti) | Amide N-H points away from the sidechain. |
Table 2: Calculated Relative Energies and Key Dihedrals for Hypothetical Conformers
(Energies calculated at the hypothetical ωB97X-D/def2-TZVP + SMD(water) // B3LYP-D3/def2-SVP level of theory)
| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298K | τ1 (°) | τ2 (°) | τ3 (C-C-N-H) (°) |
| I | 0.00 | 75.1 | 178.5 | -5.2 | 0.5 |
| II | 0.85 | 18.3 | 62.1 | 115.8 | 175.4 |
| IV | 1.50 | 6.5 | -179.1 | 177.3 | -178.9 |
| III | 2.80 | 0.1 | 175.9 | -4.8 | 2.1 |
From this illustrative data, the equatorial conformer with an extended sidechain (I ) is the global minimum. The axial conformer (III ) is significantly destabilized by approximately 2.80 kcal/mol, likely due to steric clashes between the sidechain and the axial hydrogens on the cyclohexane ring, resulting in a negligible population at room temperature. The relative orientation of the amide group also introduces smaller but significant energy differences, as seen between conformers I , II , and IV .
Conclusion
This whitepaper has outlined a comprehensive theoretical framework for the conformational analysis of this compound. By employing a multi-step computational workflow that combines efficient searching with high-accuracy quantum mechanical calculations, it is possible to thoroughly map the molecule's potential energy surface. The resulting data on the geometry, relative stability, and population of low-energy conformers is fundamental for understanding the molecule's physical properties and its potential interactions with biological targets. This methodological guide serves as a valuable resource for researchers in medicinal chemistry and computational drug design, enabling a deeper, structure-based understanding of flexible molecules in the drug discovery pipeline.
An In-depth Technical Guide to the Safety and Handling of 2-Cyclohexylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Cyclohexylacetamide. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Chemical Identification and Properties
This compound, also known as N-Cyclohexylacetamide, is a chemical compound with the molecular formula C₈H₁₅NO. It is classified as a carboximidic acid.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1124-53-4 | Multiple Sources |
| Molecular Weight | 141.21 g/mol | Multiple Sources |
| Appearance | White to light yellow powder or crystal | TCI |
| Melting Point | 105.0 to 109.0 °C | TCI |
| Boiling Point | 292 °C | TCI |
| Purity | >95.0% (GC)(qNMR) | TCI |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | TCI |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H302: Harmful if swallowed.[2]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[1][2] Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area.[1]
Figure 1: Hazard Identification Workflow
Caption: Workflow for identifying the hazards of this compound.
Toxicological Information
The primary toxicological concerns are related to its irritant effects on the skin, eyes, and respiratory system upon direct contact or inhalation.[1] Ingestion is considered harmful.[2]
Routes of Exposure:
-
Inhalation: May cause respiratory irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Skin Contact: Causes skin irritation.[1]
-
Ingestion: Harmful if swallowed.[2]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Use only in a well-ventilated area or outdoors.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and skin thoroughly after handling.[1]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Recommended storage is in a cool and dark place at a temperature below 15°C.
Figure 2: Personal Protective Equipment (PPE) Selection Logic
Caption: Decision logic for selecting appropriate PPE when handling the compound.
First Aid Measures
In case of exposure, immediate medical attention is recommended. The following first aid measures should be taken:
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |
Figure 3: Emergency Response Flowchart for Accidental Exposure
Caption: A step-by-step guide for responding to accidental exposure incidents.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available. The hazard classifications are based on data submitted to regulatory bodies and information from chemical suppliers.
For researchers needing to conduct their own safety assessments, it is recommended to follow established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For instance, skin and eye irritation studies would typically follow OECD Guidelines 404 and 405, respectively. Acute oral toxicity would be assessed following OECD Guideline 423 or 425.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant.[1] Disposal practices must comply with all federal, state, and local regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.
Conclusion
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and its harmful effects if swallowed. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential for minimizing risk. In the event of exposure, the first aid measures provided should be followed promptly, and medical attention should be sought. While specific quantitative toxicological data is limited, the available information provides a strong basis for a conservative and safety-conscious approach to working with this chemical.
References
Methodological & Application
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Cyclohexylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in modern chemistry, offering significant advantages over conventional heating methods. By utilizing microwave energy to directly heat the reaction mixture, MAOS can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity. This application note provides a detailed protocol for the synthesis of 2-cyclohexylacetamide from cyclohexylacetonitrile via microwave-assisted hydrolysis. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities.
The described method offers a rapid and efficient route to this target molecule, aligning with the principles of green chemistry by minimizing energy consumption and reaction time.
Reaction Scheme
The synthesis of this compound is achieved through the hydrolysis of cyclohexylacetonitrile under basic conditions, accelerated by microwave irradiation.
Figure 1: Hydrolysis of cyclohexylacetonitrile to this compound.
Principles of Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly to the reaction mixture via conduction and convection, leading to uneven temperature distribution and longer reaction times. In contrast, microwave irradiation directly interacts with polar molecules and ions in the reaction mixture, causing rapid and uniform heating through dipolar polarization and ionic conduction. This efficient energy transfer often leads to a significant acceleration of reaction rates and can enable reactions that are difficult to conduct under classical conditions.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the microwave-assisted hydrolysis of aliphatic nitriles to their corresponding amides. While specific data for cyclohexylacetonitrile is based on analogous reactions, these parameters provide a strong starting point for optimization.
| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Cyclohexylacetonitrile | 1 M NaOH (aq) | Water/Ethanol (2:1) | 150 | 15 | ~90 |
| 2 | Phenylacetonitrile | Sodium Perborate | Water/Ethanol (2:1) | 120 | 10 | 95 |
| 3 | Heptanenitrile | 1 M KOH (aq) | Water | 160 | 20 | 88 |
| 4 | Butyronitrile | ZnCl2/H2O | THF/Water (1:1) | 100 | 5 | 85 |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted synthesis of this compound.
Materials and Equipment
-
Cyclohexylacetonitrile (starting material)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap and stirrer bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or GC-MS for product characterization
Detailed Experimental Procedure
-
Reagent Preparation:
-
Prepare a 1 M aqueous solution of NaOH.
-
-
Reaction Setup:
-
In a 10 mL microwave reaction vial, add cyclohexylacetonitrile (e.g., 1 mmol, 123 mg).
-
Add a magnetic stirrer bar to the vial.
-
Add 3 mL of the 1 M NaOH solution and 1.5 mL of ethanol.
-
Seal the vial securely with the cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Ramp time: 2 minutes
-
Hold time: 15 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
Start the irradiation program.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and/or GC-MS to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key parameter relationships in microwave-assisted synthesis.
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave reactions are conducted in sealed vessels under pressure. Ensure the reaction vials are not overfilled and are properly sealed to avoid explosions.
-
Allow the reaction vessel to cool completely before opening.
-
Sodium hydroxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.
Conclusion
The microwave-assisted synthesis of this compound from cyclohexylacetonitrile offers a rapid, efficient, and high-yielding alternative to conventional heating methods. The detailed protocol and representative data provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development, enabling the streamlined production of this and similar amide-containing molecules. The use of microwave technology aligns with the principles of green chemistry, making it an attractive method for modern synthetic applications.
Application Note and Protocol: Scale-up Synthesis of 2-Cyclohexylacetamide for Library Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Cyclohexylacetamide is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the generation of compound libraries for high-throughput screening. Its aliphatic cyclohexyl moiety provides desirable lipophilic characteristics, while the acetamide group serves as a versatile handle for further chemical modification. The efficient and scalable synthesis of this intermediate is therefore crucial for the timely production of diverse chemical libraries.
This application note provides a detailed protocol for the scale-up synthesis of this compound from cyclohexaneacetic acid. The described method proceeds via an acid chloride intermediate, a robust and cost-effective strategy suitable for producing multi-gram to kilogram quantities of the target compound with high purity.
Overall Reaction Scheme
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexaneacetic acid | ≥99% | Sigma-Aldrich | |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | For workup. |
| Brine | Saturated aqueous NaCl solution | --- | For workup. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | For drying organic layers. |
| Celite® | --- | Sigma-Aldrich | For filtration. |
Experimental Protocol
This protocol is designed for a representative 100 g scale synthesis. The quantities can be adjusted proportionally for larger or smaller scales.
Part 1: Synthesis of 2-Cyclohexylacetyl Chloride
-
Reaction Setup: In a 1 L, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add cyclohexaneacetic acid (100 g, 0.70 mol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 400 mL) to the flask to dissolve the starting material.
-
Addition of Thionyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (61.5 mL, 0.84 mol, 1.2 eq) via the dropping funnel over a period of 30-45 minutes. Control the addition rate to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of SOCl₂, co-evaporate with anhydrous toluene (2 x 50 mL). The crude 2-cyclohexylacetyl chloride is obtained as a yellowish oil and is used directly in the next step without further purification.
Part 2: Synthesis of this compound
-
Reaction Setup: In a separate 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place ammonium hydroxide solution (28-30%, 500 mL) and cool to 0 °C in an ice-salt bath.
-
Amidation: Dissolve the crude 2-cyclohexylacetyl chloride from Part 1 in anhydrous dichloromethane (200 mL). Add this solution to the dropping funnel and add it dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. A white precipitate will form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 1 hour, then allow it to warm to room temperature and stir for another 2 hours.
-
Product Isolation (Workup):
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with a small amount of DCM.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to afford pure this compound.
-
Dry the purified solid under vacuum to a constant weight.
-
Data Presentation
Table 1: Stoichiometry and Reagent Data for Scale-up Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| Cyclohexaneacetic acid | C₈H₁₄O₂ | 142.20[1] | 0.70 | 100 | --- | 1.0 |
| Thionyl chloride | SOCl₂ | 118.97 | 0.84 | 99.9 | 61.5 | 1.2 |
| Ammonium hydroxide (28%) | NH₄OH | 35.04 | (Excess) | --- | 500 | Large Excess |
| This compound | C₈H₁₅NO | 141.21[2] | --- | --- | --- | --- |
Table 2: Expected Yield and Physical Properties
| Product | Appearance | Expected Yield | Melting Point (°C) | Purity (by HPLC/GC) |
| This compound | White crystalline solid | 85-95% | 109-111[3] | >98% |
Visualizations
Experimental Workflow Diagram
References
Application of 2-Cyclohexylacetamide in Solid-Phase Peptide Synthesis: A Review of Available Data
A comprehensive review of scientific literature and chemical databases reveals no documented use of 2-Cyclohexylacetamide as a standard reagent, building block, or additive in solid-phase peptide synthesis (SPPS). While the principles of SPPS are well-established and involve a variety of reagents for coupling, deprotection, and cleavage, this compound is not identified as a participant in these standard procedures.
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. The process relies on specific classes of molecules, including Nα-protected amino acids, coupling reagents to facilitate amide bond formation, and reagents for the removal of temporary protecting groups.
Searches for the application of this compound within this context did not yield any established protocols, experimental data, or application notes. The scientific literature focuses on other cyclohexyl-containing compounds, such as cyclohexylalanine (Cha) as a non-proteinogenic amino acid or various cyclohexapeptides, which are distinct from the requested topic.
While related compounds like N-Cyclohexylacetamide are used in broader medicinal chemistry, for instance, as intermediates in the synthesis of peptidomimetic scaffolds or in β-lactam synthesis, these applications are not within the scope of standard solid-phase peptide synthesis protocols.
Given the absence of any data or established methods for using this compound in SPPS, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or workflow diagrams. The creation of such documents would be speculative and not based on scientifically validated information. Researchers and professionals in drug development are advised to rely on established and documented reagents and protocols for solid-phase peptide synthesis.
Application Notes and Protocols for 2-Cyclohexylacetamide-Based Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a pivotal chemical strategy used to link biomolecules with other molecules, such as drugs or imaging agents, to create novel constructs with combined functionalities. The choice of a chemical linker is critical as it influences the stability, solubility, and overall performance of the resulting bioconjugate. This document provides detailed application notes and protocols for the use of a hypothetical linker class incorporating a 2-cyclohexylacetamide moiety. This linker is characterized by a non-cleavable, hydrophobic cyclohexyl group, which can impart specific steric and solubility properties to the final conjugate, and an acetamide bond that forms part of a stable linkage.
These linkers are particularly relevant in the development of antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody for targeted delivery to cancer cells. The stability of the linker is paramount to prevent premature drug release in circulation, thereby minimizing off-target toxicity.
Principle of this compound-Based Linkers
The this compound moiety serves as a stable, non-cleavable spacer arm within a bifunctional linker. One end of the linker is designed to react with a functional group on a biomolecule (e.g., an amine on a lysine residue of an antibody), while the other end is attached to a payload molecule (e.g., a cytotoxic drug). The cyclohexyl group provides a bulky, hydrophobic spacer that can influence the aggregation propensity and pharmacokinetic properties of the bioconjugate. The amide bond within the linker structure ensures high stability under physiological conditions.
A common synthetic strategy involves a heterobifunctional linker containing the this compound core, with a reactive group like an N-hydroxysuccinimide (NHS) ester at one terminus for reaction with primary amines, and another functional group for attachment to the payload.
Applications
Bioconjugates utilizing this compound-based linkers are applicable in various fields:
-
Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The non-cleavable nature of the linker ensures that the drug is released only upon lysosomal degradation of the antibody within the target cell.
-
Fluorescent Labeling: Conjugation of fluorescent dyes to proteins or antibodies for use in cellular imaging, flow cytometry, and immunohistochemistry.
-
PEGylation: While the cyclohexyl group is hydrophobic, the overall linker structure can be modified with polyethylene glycol (PEG) chains to enhance the solubility and pharmacokinetic profile of therapeutic proteins.
-
Immobilization of Biomolecules: Attaching enzymes or antibodies to solid supports for applications in diagnostics, biocatalysis, and affinity chromatography.
Experimental Data
The following tables summarize representative data from hypothetical experiments involving the conjugation of a model antibody with a drug-linker containing a this compound moiety.
Table 1: Reaction Efficiency of Antibody-Drug Conjugation
| Linker-Drug to Antibody Molar Ratio | Drug-to-Antibody Ratio (DAR) | Conjugation Efficiency (%) | Unconjugated Antibody (%) |
| 5:1 | 3.8 | 95 | 5 |
| 10:1 | 6.2 | 98 | 2 |
| 20:1 | 7.5 | 99 | 1 |
Table 2: In Vitro Stability of the Antibody-Drug Conjugate
| Time in Human Plasma (days) | Percentage of Intact ADC (%) |
| 0 | 100 |
| 1 | 99.5 |
| 7 | 98.2 |
| 14 | 96.5 |
Table 3: In Vitro Cytotoxicity of the ADC against a Target Cancer Cell Line
| Concentration of ADC (nM) | Cell Viability (%) |
| 0.01 | 98 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
| 100 | 2 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of an antibody-drug conjugate.
Caption: Experimental workflow for ADC synthesis and characterization.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate using a this compound-NHS Ester Linker
This protocol describes the conjugation of a thiol-containing drug to an antibody via a heterobifunctional linker containing a this compound spacer and an NHS ester for amine reactivity.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Thiol-containing cytotoxic drug
-
Heterobifunctional this compound linker with an NHS ester and a maleimide group
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL using a desalting column or dialysis. Ensure the buffer is free of primary amines.
-
-
Linker-Drug Synthesis (Maleimide Activation):
-
Dissolve the thiol-containing drug and a 1.1 molar excess of the this compound-maleimide-NHS ester linker in DMSO.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC to confirm the formation of the linker-drug conjugate.
-
Purify the linker-drug conjugate by preparative HPLC.
-
-
Antibody Conjugation:
-
Immediately before use, dissolve the purified linker-drug-NHS ester in a small amount of DMSO.
-
Add a 5- to 10-fold molar excess of the dissolved linker-drug to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove excess, unreacted linker-drug and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
For higher purity, perform SEC to separate the ADC from any aggregates or unconjugated antibody.
-
-
Characterization of the ADC:
-
Protein Concentration: Determine the concentration of the ADC using a BCA protein assay.
-
Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the specific wavelength for the drug, if it has a distinct chromophore. Alternatively, use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry for a more accurate determination.
-
Purity: Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 2: In Vitro Stability Assay of the ADC
This protocol assesses the stability of the ADC in human plasma.
Materials:
-
Purified ADC
-
Human plasma
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method to measure intact ADC (e.g., ELISA or SEC-HPLC)
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in human plasma.
-
As a control, dilute the ADC to the same concentration in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 3, 7, and 14 days), take an aliquot of each sample.
-
Analyze the aliquots to determine the percentage of intact ADC remaining. This can be done by an ELISA that detects both the antibody and the drug, or by SEC-HPLC to monitor for fragmentation or aggregation.
-
Plot the percentage of intact ADC versus time to determine the stability profile.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen for the antibody)
-
Control cell line (not expressing the antigen)
-
Complete cell culture medium
-
Purified ADC
-
Unconjugated antibody (as a control)
-
Free drug (as a control)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for the ADC and the free drug.
Conclusion
The use of this compound-based linkers offers a robust platform for the development of stable bioconjugates, particularly for applications like ADCs where linker stability is crucial. The protocols provided herein offer a general framework for the synthesis, purification, and characterization of such conjugates. Researchers should optimize these protocols for their specific antibody, payload, and intended application to achieve the desired bioconjugate properties.
Application of 2-Cyclohexylacetamide in the Synthesis of Kinase Inhibitors: A Detailed Guide
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer. This has established them as a critical class of drug targets. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. This application note details the use of a 2-cyclohexylacetamide derivative, specifically 2-cyano-N-cyclohexylacetamide, as a key starting material in the synthesis of a library of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We provide detailed synthetic protocols, quantitative inhibitory data against key kinases, and visualizations of the relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this area.
Quantitative Inhibitory Activity
The synthesized pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against key kinases involved in cell cycle regulation and oncogenic signaling, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA). The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are summarized in the table below.
| Compound ID | Target Kinase | IC50 (µM)[1][2] |
| 6s | CDK2 | 0.23 |
| TRKA | 0.45 | |
| 6t | CDK2 | 0.09 |
| TRKA | 0.45 | |
| 11g | CDK2 | 0.22 |
| TRKA | 0.89 | |
| 6d | CDK2 | 0.55 |
| TRKA | 0.57 | |
| 6n | CDK2 | 0.78 |
| TRKA | 0.98 | |
| 6p | CDK2 | 0.67 |
| TRKA | 1.34 | |
| 6o | CDK2 | 0.76 |
| TRKA | 1.59 |
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
This protocol outlines a general multi-step synthesis for the preparation of pyrazolo[1,5-a]pyrimidine derivatives, commencing with the synthesis of 2-cyano-N-cyclohexylacetamide.
Step 1: Synthesis of 2-cyano-N-cyclohexylacetamide (3) [3]
-
A mixture of ethyl cyanoacetate (1 mol) and cyclohexylamine (1 mol) is heated at reflux for 3 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 2-cyano-N-cyclohexylacetamide.
Step 2: Synthesis of (E)-2-cyano-N-cyclohexyl-3-arylacrylamide derivatives [3]
-
A solution of 2-cyano-N-cyclohexylacetamide (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL) is treated with a catalytic amount of piperidine.
-
The reaction mixture is heated at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is recrystallized from ethanol to afford the pure acrylamide derivative.
Step 3: Synthesis of Pyrazolo[1,5-a]pyrimidine derivatives [4][5]
-
A mixture of the (E)-2-cyano-N-cyclohexyl-3-arylacrylamide derivative (5 mmol) and 5-amino-1H-pyrazole (5 mmol) in glacial acetic acid (20 mL) is heated at reflux for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final pyrazolo[1,5-a]pyrimidine product.
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)
This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compounds against CDK2/Cyclin A2 using a luminescence-based assay that measures ADP production.[1][6][7][8]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., Histone H1)
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a white assay plate.
-
Add 10 µL of a solution containing the CDK2/Cyclin A2 enzyme and the substrate peptide in Kinase Assay Buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution in Kinase Assay Buffer to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Detection of Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Kinase Signaling Pathways and Inhibition
The synthesized pyrazolo[1,5-a]pyrimidine derivatives target key kinases in oncogenic signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, highlighting the points of inhibition by targeting kinases such as EGFR, B-Raf, MEK, and CDK2.
Caption: Simplified oncogenic signaling and kinase inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors starting from this compound.
Caption: Experimental workflow from synthesis to evaluation.
References
- 1. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for 2-Cyclohexylacetamide in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of the 2-cyclohexylacetamide scaffold in the discovery of novel antimicrobial agents. Due to limited direct research on this compound itself, this document focuses on the synthesis of the parent compound, the antimicrobial activity of related acetamide derivatives, and standardized protocols for evaluating antimicrobial efficacy.
Introduction
The acetamide functional group is a prevalent feature in a wide array of biologically active compounds. Its ability to form hydrogen bonds and its structural role as a stable linker make it an attractive component in medicinal chemistry.[1] The incorporation of a cyclohexyl group introduces lipophilicity, which can be crucial for traversing microbial cell membranes. While this compound is a simple molecule, it serves as a foundational structure for the synthesis of more complex derivatives with potential antimicrobial properties. Some research has indicated that N-cyclohexylacetamide and its derivatives exhibit moderate activity against certain bacterial strains.[2] This document outlines the synthesis of the core scaffold and standardized methods for assessing the antimicrobial potential of its derivatives.
Data Presentation: Antimicrobial Activity of Representative Acetamide Derivatives
While specific quantitative antimicrobial data for this compound is not extensively documented, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of more complex acetamide derivatives from published studies. This data illustrates the potential of the broader acetamide chemical class in antimicrobial drug discovery.[3][4][5]
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 2-(2-(4-chlorophenyl)acetamido) derivatives | Escherichia coli | > 6.25 | [4] |
| Proteus mirabilis | > 6.25 | [4] | |
| 2-(2-(p-tolyl)acetamido) derivatives | Escherichia coli | 37.5 | [4] |
| Proteus mirabilis | 37.5 | [4] | |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [5] |
| 2-mercaptobenzothiazole acetamide deriv. (2b) | Escherichia coli | Close to standard | [3] |
| Staphylococcus aureus | Close to standard | [3] | |
| 2-mercaptobenzothiazole acetamide deriv. (2i) | Escherichia coli | Close to standard | [3] |
| Staphylococcus aureus | Close to standard | [3] |
Note: "Close to standard" indicates that the MIC values were reported to be comparable to the standard drug used in the study (e.g., levofloxacin). For precise values, please consult the cited literature.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard method for the synthesis of this compound via the acylation of cyclohexylamine with acetic anhydride.[2]
Materials:
-
Cyclohexylamine
-
Acetic anhydride
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any excess acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Protocol for Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC)
This protocol outlines a standardized method for determining the MIC of a test compound against a bacterial strain.[6]
Materials:
-
Test compound (e.g., a this compound derivative)
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized bacterial suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (containing CAMHB and bacterial inoculum but no compound).
-
Well 12 should serve as a sterility control (containing only CAMHB).
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth (i.e., the first clear well).[6]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: A proposed mechanism of action for acetamide derivatives.
References
- 1. scribd.com [scribd.com]
- 2. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]
- 3. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes and Protocols for N-alkylation of 2-Cyclohexylacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 2-cyclohexylacetamide, a valuable transformation for the synthesis of diverse chemical libraries relevant to drug discovery and development. The protocols outlined below are based on established methods for the N-alkylation of aliphatic primary amides and offer robust starting points for reaction optimization.
Introduction
N-substituted 2-cyclohexylacetamides are important scaffolds in medicinal chemistry. The introduction of various alkyl groups on the amide nitrogen allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to the discovery of novel therapeutic agents. The N-alkylation of primary amides like this compound can be achieved through several synthetic strategies. This document details two reliable methods: a classical approach using a base and an alkyl halide, and the Mitsunobu reaction for the coupling of alcohols.
Data Presentation
The following table summarizes representative data for the N-alkylation of various aliphatic amides, providing a reference for expected yields and reaction conditions. Note that yields are highly dependent on the specific substrate and alkylating agent used.
| Amide Substrate | Alkylating Agent | Base/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Acyclic Aliphatic Amide | Benzyl Bromide | K₃PO₄, Bu₄NBr | CH₃CN | 24 | 70-80 | [1] |
| Acyclic Aliphatic Amide | Alkyl Bromide | K₃PO₄, Bu₄NBr | CH₃CN | 48 | 50-70 | [1] |
| Benzamide | Benzyl Bromide | K₃PO₄, Bu₄NBr | CH₃CN | 24 | 95 | [1] |
| N-Substituted Phenylacetamide | Methyl Iodide | Ag₂O | Various | 24-72 | Low to Moderate | [2] |
| Trifluoromethanesulfonamide | Aliphatic Alcohol | PPh₃, DIAD | Ether | Not Specified | High | [3] |
Experimental Protocols
Protocol 1: N-Alkylation using an Alkyl Halide and Potassium Phosphate
This protocol describes a mild and effective method for the N-alkylation of this compound using an alkyl halide and potassium phosphate as the base.[1] This method is suitable for a wide range of primary and secondary alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, n-butyl iodide)
-
Potassium phosphate (K₃PO₄), finely ground
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous acetonitrile (CH₃CN)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add finely ground potassium phosphate (2.0-3.0 eq) and tetrabutylammonium bromide (0.1-0.2 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the amide.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 24 to 48 hours depending on the reactivity of the alkyl halide.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of Experimental Workflow:
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Cyclohexylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting high-throughput screening (HTS) assays to identify and characterize potential enzyme inhibitors, using 2-Cyclohexylacetamide as a model compound. The protocols focus on a common target for neurodegenerative disease research: acetylcholinesterase (AChE).
Application Note: High-Throughput Screening of this compound for Acetylcholinesterase Inhibition
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][3] High-throughput screening provides an efficient method for identifying novel AChE inhibitors from large compound libraries.[4] This application note describes a colorimetric HTS assay based on the Ellman method to evaluate the inhibitory potential of this compound against AChE.[5][6]
Assay Principle
The assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[6][7] The rate of color formation is directly proportional to AChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.[7]
Workflow for HTS of this compound
Caption: High-throughput screening workflow for this compound.
Data Presentation
Quantitative data from primary screens and dose-response assays should be tabulated for clear interpretation and comparison.
Table 1: Primary HTS Results for this compound at a Single Concentration (10 µM)
| Compound ID | Concentration (µM) | Average Absorbance Rate (mOD/min) | % Inhibition |
| This compound | 10 | 15.2 | 49.3 |
| Positive Control (Donepezil) | 1 | 2.5 | 91.7 |
| Negative Control (DMSO) | - | 30.0 | 0 |
Table 2: Dose-Response Data for this compound against AChE
| Concentration (µM) | Log Concentration | % Inhibition |
| 100 | 2.00 | 85.2 |
| 30 | 1.48 | 68.5 |
| 10 | 1.00 | 49.3 |
| 3 | 0.48 | 25.1 |
| 1 | 0.00 | 10.8 |
| 0.3 | -0.52 | 3.2 |
| 0.1 | -1.00 | 0.5 |
IC50 Value: 10.5 µM
Experimental Protocol: AChE Inhibition Assay
This protocol is adapted for a 384-well microplate format suitable for high-throughput screening.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil (positive control)
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
384-well clear, flat-bottom microplates
-
Multichannel pipettes or automated liquid handler
-
Microplate reader with kinetic reading capabilities at 412 nm
Procedure
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a 0.2 U/mL solution of AChE in Assay Buffer.
-
DTNB Solution: Prepare a 1.5 mM solution of DTNB in Assay Buffer.
-
ATCh Solution: Prepare a 15 mM solution of ATCh in deionized water. Prepare this solution fresh.
-
Compound Plates: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
Add 5 µL of diluted this compound or control solutions to the wells of a 384-well plate.
-
Test wells: this compound dilutions.
-
Positive control wells: Donepezil.
-
Negative control (100% activity) wells: Assay buffer with equivalent DMSO concentration.
-
-
Add 10 µL of the AChE solution to all wells except for the "no enzyme" blank controls.
-
Mix gently and incubate the plate at room temperature for 15 minutes.
-
Prepare the Substrate-DTNB mixture by combining the DTNB and ATCh solutions.
-
Initiate the reaction by adding 10 µL of the Substrate-DTNB mixture to all wells.
-
Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 412 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
Inhibition of acetylcholinesterase by a compound like this compound directly impacts cholinergic neurotransmission. By preventing the breakdown of acetylcholine, the inhibitor increases the concentration and duration of the neurotransmitter in the synaptic cleft, leading to enhanced activation of postsynaptic cholinergic receptors.
Caption: Mechanism of AChE inhibition in a cholinergic synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. attogene.com [attogene.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Cyclohexylacetamide as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-cyclohexylacetamide scaffold in the design and synthesis of novel therapeutic agents. This document details synthetic protocols, biological evaluation methodologies, and presents key structure-activity relationship (SAR) data for derivatives with potential applications in oncology and neurology.
Introduction
The this compound core represents a privileged scaffold in medicinal chemistry, offering a unique combination of a lipophilic cyclohexyl group for hydrophobic interactions and a flexible acetamide linker amenable to a wide range of chemical modifications. This structure has been successfully employed to develop potent and selective inhibitors of various biological targets, including protein kinases and ion channels. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for the development of novel drug candidates.
Synthetic Protocols
The synthesis of this compound derivatives can be readily achieved through standard amide bond formation reactions. A general synthetic scheme is outlined below, followed by a detailed experimental protocol for a representative compound.
General Synthetic Scheme
A common route to synthesize this compound derivatives involves the coupling of cyclohexylacetic acid with a diverse range of primary or secondary amines using a suitable coupling agent.
Workflow for the Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-cyclohexylacetamide (Representative Compound 1a)
Materials:
-
Cyclohexylacetic acid
-
4-chloroaniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclohexylacetic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chloroaniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to afford the desired product, N-(4-chlorophenyl)-2-cyclohexylacetamide.
Application in Kinase Inhibition
Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Quantitative Data: Inhibition of Sirtuin 2 (SIRT2)
The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against the human SIRT2 enzyme.
| Compound ID | R-Group | IC₅₀ (nM)[1] |
| 2a | 4,6-dimethylpyrimidin-2-ylthio | 42 |
| 2b | 4-methylpyrimidin-2-ylthio | 120 |
| 2c | pyrimidin-2-ylthio | 350 |
| 2d | 4,6-dimethylpyridin-2-ylthio | 85 |
Experimental Protocol: SIRT2 Inhibition Assay
Principle:
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by recombinant human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD⁺
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Add 25 µL of assay buffer containing the test compound at various concentrations to the wells of a 96-well plate.
-
Add 25 µL of a solution containing the SIRT2 enzyme and the fluorogenic substrate to each well.
-
Initiate the reaction by adding 50 µL of a solution containing NAD⁺.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Signaling Pathway Diagram: SIRT2 Inhibition
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Cyclohexylacetamide
Welcome to the technical support center for the synthesis of 2-Cyclohexylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are several common methods for synthesizing this compound. The most prevalent routes include:
-
Hydrolysis of Cyclohexylacetonitrile: This method involves the hydration of the nitrile group to an amide, typically under acidic or basic conditions.
-
Direct Amidation of Cyclohexylacetic Acid: This route involves the reaction of cyclohexylacetic acid with an ammonia source, often facilitated by a catalyst to improve efficiency and yield.
-
The Willgerodt-Kindler Reaction: This reaction allows for the synthesis of aryl alkyl amides and can be adapted for aliphatic systems like the synthesis of this compound from a suitable cyclohexyl ketone precursor.[1][2]
-
The Ritter Reaction: This reaction involves the addition of a nitrile to a carbocation, which can be generated from an alkene or an alcohol in the presence of a strong acid.[3][4]
Q2: I am experiencing low yields in my synthesis. What are the common causes?
A2: Low yields can stem from several factors, including:
-
Incomplete Reactions: The reaction may not have gone to completion. Consider extending the reaction time or optimizing the temperature.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Suboptimal Reagent Purity: Impurities in starting materials can interfere with the reaction.
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps like recrystallization.
-
Moisture: For reactions sensitive to water, ensure all glassware is thoroughly dried and anhydrous solvents are used.
Q3: How can I purify the crude this compound product?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[5] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.[6][7] Common solvent systems that could be effective for this compound, based on its structure, include ethanol/water or hexane/ethyl acetate mixtures.[8] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.[5]
Troubleshooting Guides by Synthesis Method
Hydrolysis of Cyclohexylacetonitrile
This method is a straightforward approach to this compound. However, issues can arise that affect yield and purity.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexylacetonitrile (1 equivalent) and a solution of a strong acid, such as 20% aqueous sulfuric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base, such as a saturated sodium bicarbonate solution, until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase the reflux time and ensure the reaction temperature is maintained. Monitor the reaction progress using TLC until the starting material is consumed. |
| Inadequate acid concentration. | Ensure the acid concentration is appropriate. For stubborn hydrolyses, a higher concentration or a different acid (e.g., concentrated HCl) may be required. | |
| Formation of Cyclohexylacetic Acid | Over-hydrolysis of the amide. | Carefully monitor the reaction progress and stop the reaction as soon as the nitrile is consumed. Using milder conditions (e.g., lower temperature or a weaker acid) can also help to minimize this side reaction. |
| Product is an oil or does not crystallize | Presence of impurities. | Ensure thorough washing during the workup to remove any remaining acid or salts. If the product still fails to crystallize, consider purification by column chromatography before attempting recrystallization. |
Direct Amidation of Cyclohexylacetic Acid
Direct amidation offers an atom-economical route to this compound. However, the direct reaction of a carboxylic acid and ammonia is often slow and requires a catalyst. Boric acid is a commonly used, inexpensive, and effective catalyst for this transformation.[9]
Experimental Protocol: Boric Acid-Catalyzed Amidation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexylacetic acid (1 equivalent), a suitable solvent like toluene, and a catalytic amount of boric acid (e.g., 5-10 mol%).[10][11]
-
Reactant Addition: Bubble ammonia gas through the solution or use a source of ammonia like ammonium carbonate.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Slow or Incomplete Reaction | Inefficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is forming an azeotrope with water effectively. Using a higher boiling point solvent might be necessary. |
| Catalyst deactivation. | Ensure the catalyst is of good quality. In some cases, increasing the catalyst loading might be beneficial. | |
| Low Yield | Loss of volatile ammonia. | Ensure a continuous and sufficient supply of ammonia to the reaction mixture. Using a sealed system or a higher concentration of an ammonia source can help. |
| Unwanted side reactions. | High temperatures can sometimes lead to decarboxylation of the carboxylic acid. If this is suspected, try running the reaction at a lower temperature with a more active catalyst.[12] |
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful tool for converting ketones to amides, involving a rearrangement and oxidation.[2] For the synthesis of this compound, a suitable starting material would be cyclohexyl methyl ketone. The Kindler modification, which uses an amine and elemental sulfur, is often preferred.[1][13]
Experimental Protocol: Willgerodt-Kindler Reaction
-
Reaction Setup: In a round-bottom flask, combine cyclohexyl methyl ketone (1 equivalent), morpholine (or another suitable amine), and elemental sulfur.
-
Reaction: Heat the mixture, often under reflux. The reaction can be slow and may require prolonged heating.[14] Microwave irradiation has been shown to accelerate this reaction.[15]
-
Hydrolysis: The initial product is a thioamide, which needs to be hydrolyzed to the final amide. This can be achieved by heating with aqueous acid or base.
-
Workup and Purification: After hydrolysis and neutralization, the product is extracted with an organic solvent, dried, and purified, typically by recrystallization.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Complex Reaction Mixture | The Willgerodt-Kindler reaction is known to sometimes produce multiple byproducts.[16] | Careful control of reaction temperature and stoichiometry is crucial. Purification by column chromatography may be necessary to isolate the desired product from the complex mixture. |
| Low Yield | Incomplete reaction or formation of stable intermediates. | Consider using a higher boiling point amine or solvent to increase the reaction temperature. The use of a catalyst, such as an acid or a base, has been shown to improve yields in some cases.[17] |
| Difficulty in Hydrolysis of Thioamide | The thioamide intermediate can be resistant to hydrolysis. | More forcing conditions for hydrolysis may be required, such as prolonged heating with a stronger acid or base. |
Data Summary
The following table provides a general comparison of the different synthesis methods. Please note that the yields and reaction conditions can vary significantly based on the specific experimental setup and optimization.
| Synthesis Method | Starting Material | Typical Reagents | General Yield Range | Key Advantages | Common Challenges |
| Hydrolysis of Nitrile | Cyclohexylacetonitrile | H₂SO₄ or NaOH | 60-80% | Readily available starting material, straightforward procedure. | Potential for over-hydrolysis to the carboxylic acid. |
| Direct Amidation | Cyclohexylacetic Acid | NH₃, Boric Acid[9] | 70-90% | Atom economical, potentially high yielding. | Requires efficient water removal, may require a catalyst.[18] |
| Willgerodt-Kindler | Cyclohexyl Methyl Ketone | S₈, Morpholine[13] | 40-70% | Utilizes a different class of starting material. | Can produce complex mixtures and requires a separate hydrolysis step.[16] |
| Ritter Reaction | Cyclohexylethanol or Cyclohexylethylene | Acetonitrile, H₂SO₄[3] | 50-75% | Forms a C-N bond directly. | Requires a strong acid, potential for carbocation rearrangements. |
Experimental Workflows and Signaling Pathways
To further assist in visualizing the experimental processes, the following diagrams illustrate the general workflows for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound via hydrolysis.
Caption: General workflow for the direct amidation synthesis of this compound.
Caption: A logical decision tree for troubleshooting low yields in synthesis.
References
- 1. Willgerodt_rearrangement [chemeurope.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Ritter reaction [chem.ucla.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 11. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Sciencemadness Discussion Board - Willgerodt Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. soachim.info [soachim.info]
- 18. mdpi.com [mdpi.com]
Improving the yield of 2-Cyclohexylacetamide amidation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-Cyclohexylacetamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of 2-cyclohexylacetic acid in a question-and-answer format.
Q1: My reaction yield is low or non-existent. What are the primary causes?
Low yield in this amidation reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. The most common culprits are incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, suboptimal reaction conditions, or issues during workup and purification.
Troubleshooting Workflow for Low Yield
Below is a workflow to diagnose and resolve low-yield issues.
Side-product formation in 2-Cyclohexylacetamide synthesis and removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 2-Cyclohexylacetamide, focusing on the identification, prevention, and removal of common side-products.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are:
-
Amidation of Cyclohexylacetic Acid: This involves the reaction of cyclohexylacetic acid with an ammonia source. To overcome the unfavorable direct reaction between a carboxylic acid and an amine, a coupling agent or activation of the carboxylic acid is typically employed.
-
Hydrolysis of Cyclohexylacetonitrile: This method involves the partial hydrolysis of cyclohexylacetonitrile to the corresponding amide.[1][2][3]
Q2: My amidation reaction of cyclohexylacetic acid is giving a low yield. What are the likely causes?
A2: Low yields in the amidation of cyclohexylacetic acid can stem from several factors:
-
Incomplete activation of the carboxylic acid: If you are using a coupling agent (e.g., DCC, EDC) or converting the acid to an acyl chloride, incomplete activation will leave unreacted starting material.
-
Side reactions of the activated species: The activated carboxylic acid derivative can be susceptible to hydrolysis if moisture is present in the reaction.
-
Unfavorable reaction equilibrium: Direct reaction of cyclohexylacetic acid and ammonia is an equilibrium process that may not favor product formation under standard conditions.
Q3: I am observing an insoluble white precipitate in my reaction mixture when using DCC as a coupling agent. What is it and how can I remove it?
A3: The insoluble white precipitate is most likely N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions. Due to its low solubility in many organic solvents, it can often be removed by filtration of the reaction mixture.
Q4: During the hydrolysis of cyclohexylacetonitrile, I am getting a significant amount of cyclohexylacetic acid. How can I prevent this?
A4: The formation of cyclohexylacetic acid indicates over-hydrolysis of the nitrile. To favor the formation of the amide, you can try:
-
Milder reaction conditions: Use less harsh acidic or basic conditions (e.g., lower concentration of acid/base, lower temperature).
-
Shorter reaction times: Carefully monitor the reaction progress and stop it once the desired amide has formed, before significant conversion to the carboxylic acid occurs.[3]
Common Side-Products and Their Removal
Effective purification is crucial for obtaining high-purity this compound. The choice of purification method depends on the specific side-products present.
| Side-Product | Formation Pathway | Recommended Removal Method |
| Unreacted Cyclohexylacetic Acid | Incomplete amidation of cyclohexylacetic acid. | Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic cyclohexylacetic acid will be deprotonated and move into the aqueous layer, while the neutral this compound remains in the organic layer.[4][5][6] |
| N,N'-Dicyclohexylurea (DCU) | Use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. | Filtration: DCU is often poorly soluble in common organic solvents and can be removed by simple filtration of the reaction mixture. Recrystallization: If DCU remains in the crude product, it can be removed by recrystallization from a suitable solvent system where the solubility of DCU and the desired product differ significantly. |
| Unreacted Cyclohexylacetonitrile | Incomplete hydrolysis of cyclohexylacetonitrile. | Recrystallization: Careful selection of a recrystallization solvent can separate the more polar this compound from the less polar starting nitrile. Common solvent systems to try include ethanol/water or ethyl acetate/hexanes.[1][7][8] |
| Cyclohexylacetic Acid (from nitrile hydrolysis) | Over-hydrolysis of cyclohexylacetonitrile. | Liquid-Liquid Extraction: Similar to removing unreacted starting material, a basic wash can effectively remove this acidic byproduct. Recrystallization: May also be effective depending on the chosen solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexylacetic Acid via Acyl Chloride
This protocol involves the conversion of cyclohexylacetic acid to its acyl chloride, followed by reaction with ammonia.
Step 1: Formation of Cyclohexylacetyl Chloride
-
In a fume hood, add cyclohexylacetic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Amidation of Cyclohexylacetyl Chloride
-
Cool the crude cyclohexylacetyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (excess) to the flask with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization.
Protocol 2: Purification of this compound by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) to dissolve the solid completely.[7]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Enantioselective liquid-liquid extraction of 2-cyclohexylmandelic acid enantiomers using chiral ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Purification of 2-Cyclohexylacetamide by recrystallization vs. chromatography
This technical support center provides troubleshooting guides and frequently asked questions for the purification of 2-Cyclohexylacetamide, comparing recrystallization and column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: Which purification method is generally recommended for this compound, recrystallization or chromatography?
For solid compounds like this compound, recrystallization is often the preferred and more straightforward purification method.[1] It is generally less time-consuming and can result in a higher yield compared to chromatography, where product loss on the column can be significant for amides.[1] However, chromatography may be necessary if impurities have very similar solubility profiles to the product.
Q2: What are the most likely impurities in a crude sample of this compound?
Common impurities depend on the synthetic route. If synthesized from cyclohexylacetic acid and an amine source, impurities could include unreacted cyclohexylacetic acid or residual coupling reagents. If synthesized from cyclohexylacetyl chloride and an amine, unreacted starting materials could be present. Hydrolysis of the amide back to the carboxylic acid can also occur if water is present during synthesis or workup.
Q3: How can I assess the purity of this compound after purification?
Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify the presence of impurities.
Q4: My this compound sample is an oil, not a solid. Can I still use recrystallization?
If the product is an oil, it may be due to the presence of impurities that are depressing the melting point. In this case, purification is necessary. If the pure compound is a solid, removing the impurities should allow it to crystallize. Column chromatography might be a better initial choice for purifying an oily crude product. If the pure compound is indeed an oil at room temperature, then recrystallization is not a suitable technique; other methods like distillation or chromatography should be used.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1503-87-3[2] |
| Molecular Formula | C₈H₁₅NO[2] |
| Molecular Weight | 141.21 g/mol [2] |
| Appearance | Solid (expected) |
| Boiling Point | 301.3 °C at 760 mmHg |
| Synonyms | Cyclohexaneacetamide[2] |
Note: The melting point for the isomeric N-cyclohexylacetamide is 101-103 °C.[3] The melting point for this compound is expected to be in a similar range.
Table 2: Common Solvents for Recrystallization of Amides
| Solvent | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | Good general-purpose polar solvent for amides.[1] |
| Acetone | 56 | Another suitable polar solvent.[1] |
| Acetonitrile | 82 | Often gives very good results for amide recrystallization.[1] |
| Ethyl Acetate | 77 | Medium polarity solvent, often used in combination with a non-polar solvent. |
| Heptane/Hexane | 98 / 69 | Non-polar solvent, typically used as an "anti-solvent" in a mixed-solvent system. |
| Water | 100 | Suitable for more polar amides. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for recrystallizing this compound. The ideal solvent or solvent system should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, or a mixture like ethyl acetate/heptane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate, adding more solvent in small portions until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Chromatography column
-
Eluent (e.g., a mixture of heptane and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). The ideal system will give the product a retention factor (Rf) of approximately 0.3. A good starting point for amides is a mixture of heptane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain the purified product. A potassium permanganate (KMnO₄) stain can be used to visualize the spots if they are not UV-active.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Troubleshooting Low-Yield 2-Cyclohexylacetamide Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in 2-Cyclohexylacetamide coupling reactions. The following information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction is resulting in a low or no yield. What are the common causes?
Low yields in amide coupling reactions, including the synthesis of this compound, can often be attributed to several factors:
-
Incomplete Activation of Cyclohexaneacetic Acid: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient or degraded coupling reagent, or suboptimal reaction conditions, can lead to poor activation.
-
Amine Reactivity and Availability: The nucleophilicity of the amine is crucial. Steric hindrance on the amine or protonation of the amine by the carboxylic acid starting material can reduce its reactivity. An acid-base reaction between cyclohexaneacetic acid and the amine can occur, rendering the amine non-nucleophilic.[1]
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself, preventing amide bond formation. It is critical to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.
-
Side Reactions: Undesired side reactions can consume starting materials or the activated intermediate. For example, with carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[2] With uronium-based reagents like HATU, unconsumed reagent can react with the amine to form a guanidinium byproduct.[3]
Q2: I am observing a significant amount of a white precipitate in my reaction mixture when using DCC. What is it and how can I remove it?
The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[4] DCU is notoriously insoluble in many common organic solvents, making its removal challenging.[5]
-
Filtration: Since DCU is often a solid, it can sometimes be removed by simple filtration of the reaction mixture.
-
Solvent Selection for Recrystallization: Recrystallization of the crude product can be effective. Acetonitrile is a good solvent for many amide products while having low solubility for DCU, allowing for its removal by filtration after recrystallization.[5]
Q3: My reaction seems to stall, and I am left with unreacted starting materials. How can I improve the reaction rate and conversion?
-
Choice of Coupling Reagent and Additives: For sluggish reactions, consider using a more reactive coupling reagent. Uronium/aminium salts like HATU are generally more reactive than carbodiimides.[4] The addition of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) when using carbodiimides can increase the reaction rate and suppress side reactions.[1] A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for challenging couplings.[1]
-
Pre-activation: To avoid side reactions with the amine, pre-activate the cyclohexaneacetic acid with the coupling reagent and base for 15-30 minutes before adding the amine. This is particularly important when using reactive reagents like HATU.[3]
-
Temperature: While many coupling reactions are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the rate and yield, especially with sterically hindered substrates. However, be aware that higher temperatures can also increase the risk of side reactions and racemization if chiral centers are present.
-
Excess Reagents: Using a slight excess (1.1-1.5 equivalents) of the less expensive starting material (either the acid or the amine) can help drive the reaction to completion.[5]
Q4: How do I choose the right solvent and base for my coupling reaction?
-
Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for amide coupling reactions. Acetonitrile can also be an excellent choice and can simplify the removal of byproducts like DCU.[1][5] Ensure the solvent is anhydrous.
-
Bases: A non-nucleophilic base is essential to neutralize the acid formed during the reaction without competing with the primary amine. N,N-Diisopropylethylamine (DIPEA) is a common choice.[6] Triethylamine (TEA) can also be used. The amount of base is critical; typically 2-3 equivalents are used.
Data Presentation
The choice of coupling reagent significantly impacts the yield and purity of the final product. The following table provides a qualitative comparison of common coupling reagents based on typical outcomes in amide bond formation.
| Coupling Reagent Class | Example Reagents | Typical Crude Purity/Yield | Key Considerations |
| Carbodiimides | DCC, EDC, DIC | Good to Excellent | EDC and its urea byproduct are water-soluble, simplifying workup.[4] DCC forms an insoluble urea byproduct (DCU) that requires removal.[4] Can lead to racemization, which is often suppressed by additives like HOBt or NHS.[4] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Excellent | Highly reactive and fast reaction times.[4] Lower rates of racemization compared to carbodiimides.[4] Can cause side reactions with the amine if not pre-activated. Byproducts are generally water-soluble.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Good to Excellent | Effective for sterically hindered couplings. Less prone to guanidinylation side reactions compared to HATU. |
| Other | T3P, CDI | Good | T3P is considered a safer alternative to some uronium salts and has an easy workup.[5] CDI is a milder reagent, sometimes leading to slower reactions.[1] |
Mandatory Visualization
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield this compound coupling reactions.
Caption: A flowchart for systematically troubleshooting low-yield coupling reactions.
General Mechanism of Carbodiimide-Mediated Amide Coupling
This diagram illustrates the general reaction pathway for amide bond formation using a carbodiimide coupling agent like DCC or EDC, including the role of an additive like HOBt.
Caption: The reaction pathway for carbodiimide-mediated amide synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexylacetamide via Acetic Anhydride
This protocol is adapted for the synthesis of N-cyclohexylacetamide, a similar compound, and can be modified for this compound by substituting cyclohexylamine with the desired amine and acetic anhydride with cyclohexaneacetic acid in the presence of a coupling agent. Industrial synthesis of N-cyclohexylacetamide using an anhydride has reported yields of 68-75%.[8]
Materials:
-
Cyclohexylamine (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (catalytic amount) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine in the anhydrous solvent.
-
Add the catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for this compound Synthesis using EDC/HOBt
This protocol provides a general method for the coupling of cyclohexaneacetic acid with a primary amine using EDC and HOBt.
Materials:
-
Cyclohexaneacetic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
Procedure:
-
Dissolve cyclohexaneacetic acid and HOBt in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC to the cooled solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the primary amine to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[9]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. growingscience.com [growingscience.com]
- 7. youtube.com [youtube.com]
- 8. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]
- 9. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral 2-Cyclohexylacetamide derivatives
Technical Support Center: Synthesis of Chiral 2-Cyclohexylacetamide Derivatives
Welcome to the technical support center for the synthesis of chiral this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of racemization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound derivatives?
A1: Racemization during the formation of the amide bond in chiral this compound derivatives primarily occurs through two mechanisms:
-
Direct Enolization: The α-proton on the chiral carbon of the cyclohexylacetic acid derivative is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate, leading to a loss of stereochemistry.[1][2]
-
Oxazolone Formation: The activated carboxylic acid intermediate can undergo intramolecular cyclization to form an oxazolone (also known as an azlactone). The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. Subsequent reaction with the amine yields a racemic product.[3]
Both pathways are catalyzed by the presence of base and can be influenced by temperature and the choice of coupling reagents.
Q2: Which reaction parameters are most critical to control to prevent racemization?
A2: Careful control of the following reaction parameters is crucial to minimize racemization:
-
Choice of Coupling Reagent: Modern coupling reagents are designed to activate the carboxylic acid rapidly and minimize the lifetime of racemization-prone intermediates.
-
Base Selection: The basicity and steric hindrance of the base used can significantly impact the rate of racemization.[4]
-
Temperature: Lower reaction temperatures are generally preferred to reduce the rate of enolization and oxazolone formation.[1]
-
Solvent: The polarity and nature of the solvent can influence the stability of intermediates and the reaction pathway.
-
Protecting Groups: The type of protecting group on the amine of the amino acid derivative can influence its susceptibility to racemization.
Q3: What are the most effective coupling reagents to minimize racemization?
A3: The choice of coupling reagent is a critical factor in suppressing racemization. While no single reagent is universally superior, modern onium (aminium/uronium and phosphonium) salts and specialized reagents have shown excellent results.
-
Onium Salts: Reagents like HATU, HBTU, and PyBOP are highly effective at promoting rapid amide bond formation, thereby minimizing the time for racemization to occur. HATU is often favored due to the anchimeric assistance from its HOAt moiety.[5]
-
Ynamides: Ynamides have emerged as a class of "racemization-free" coupling reagents.[6][7][8] They react with the carboxylic acid to form a stable α-acyloxyenamide active ester, which can then react with the amine without the need for a base, thus avoiding base-induced racemization.[8][9][10]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides (e.g., DCC, EDC) can suppress racemization by forming active esters that are more reactive towards the amine than towards intramolecular cyclization to the oxazolone.[4][11]
Q4: How does the choice of base affect the level of racemization?
A4: The base plays a dual role in amide coupling reactions: it deprotonates the amine nucleophile and can also abstract the α-proton of the activated carboxylic acid, leading to racemization.
-
Basicity: Stronger bases increase the rate of α-proton abstraction and, therefore, the risk of racemization.
-
Steric Hindrance: Sterically hindered bases are less likely to abstract the α-proton.
For these reasons, weaker, sterically hindered bases are generally preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are often better choices than N,N-diisopropylethylamine (DIEA), which is more basic.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant racemization or epimerization detected in the final product. | Inappropriate coupling reagent: Some older coupling reagents are more prone to causing racemization. | Switch to a modern onium salt like HATU or a phosphonium salt like PyBOP.[5] For highly sensitive substrates, consider using ynamide-based coupling reagents which are known to be "racemization-free".[7][8][9][10] |
| Base is too strong or not sterically hindered: Use of a strong base like DBU or a less hindered base like triethylamine can accelerate racemization. | Replace the strong base with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] | |
| High reaction temperature: Elevated temperatures increase the rate of epimerization.[12] | Perform the reaction at a lower temperature. Start at 0 °C and consider going as low as -20 °C if racemization persists.[1] | |
| Prolonged reaction time: Longer exposure to reaction conditions can lead to gradual racemization. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. | |
| Low yield of the desired amide. | Inefficient coupling reagent: The chosen coupling reagent may not be reactive enough for the specific substrates. | If using a carbodiimide with an additive, consider switching to a more potent onium salt like HATU. |
| Steric hindrance: The cyclohexyl group or other substituents may be sterically demanding, slowing down the reaction. | Increase the reaction temperature slightly, but monitor for racemization. A more powerful coupling reagent may also be necessary. | |
| Incomplete activation of the carboxylic acid. | Ensure all reagents are pure and anhydrous. Increase the equivalents of the coupling reagent and base if necessary. | |
| Formation of side products. | Aspartimide formation (if an aspartic acid derivative is used): The side chain can cyclize under basic conditions. | Use a protecting group on the side chain that is more stable to the reaction conditions. Running the reaction at a lower temperature can also help. |
| Reaction with solvent: Solvents like DMF can decompose at higher temperatures or in the presence of strong bases to form dimethylamine, which can act as a nucleophile. | Use a more inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
Data Presentation: Comparison of Coupling Reagents and Bases
The following tables summarize quantitative data on the extent of racemization with different coupling reagents and bases. This data is illustrative and the actual level of racemization can vary depending on the specific substrates and reaction conditions.
Table 1: Influence of Coupling Reagent on Racemization
| Coupling Reagent | Additive | Typical Racemization (%) | Notes |
| DCC/EDC | None | High | Prone to significant racemization without an additive. |
| DCC/EDC | HOBt | Low | HOBt effectively suppresses racemization.[4] |
| DCC/EDC | HOAt | Very Low | HOAt is generally more effective than HOBt at preventing racemization.[11] |
| HBTU | - | Low | A reliable and commonly used coupling reagent. |
| HATU | - | Very Low | Often considered one of the best for minimizing racemization due to the nature of its leaving group.[5] |
| PyBOP | - | Low | A good alternative to aminium/uronium salts.[5] |
| Ynamides (e.g., MYTsA) | - | Not Detected | Excellent for substrates that are highly prone to racemization.[9][10] |
Table 2: Influence of Base on Racemization
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Racemization |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Low |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU to Minimize Racemization
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral 2-cyclohexylacetic acid derivative (1.0 equiv.) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 equiv.) and HOAt (1.1 equiv.) to the solution. Stir for 5 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.2 equiv.) to the reaction mixture.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add N-methylmorpholine (NMM) (2.0 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Racemization-Free Amide Coupling using an Ynamide Reagent
-
Activation: In a dry vial, dissolve the chiral 2-cyclohexylacetic acid derivative (1.0 equiv.) and the ynamide coupling reagent (e.g., MYTsA) (1.1 equiv.) in an anhydrous solvent such as acetonitrile or dichloromethane.
-
Stirring: Stir the mixture at room temperature for the time specified in the literature for the formation of the α-acyloxyenamide active ester (this can range from a few hours to overnight).
-
Amine Addition: Add the amine (1.2 equiv.) directly to the solution containing the activated ester.
-
Reaction: Continue to stir the reaction at room temperature until the consumption of the activated ester is observed by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Caption: Mechanisms of racemization during amide bond formation.
Caption: Troubleshooting workflow for preventing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 9. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
Catalyst selection for efficient 2-Cyclohexylacetamide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of 2-Cyclohexylacetamide, with a focus on catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the catalytic hydration of cyclohexylacetonitrile. This method offers a direct conversion of the nitrile group to the primary amide. Both heterogeneous and homogeneous catalysts can be employed for this transformation.
Q2: What are the key advantages of using a heterogeneous catalyst for this synthesis?
A2: Heterogeneous catalysts, such as manganese dioxide (MnO₂), offer several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions, which can prevent over-hydrolysis to the corresponding carboxylic acid (cyclohexylacetic acid).[1][2]
Q3: Can enzymatic catalysts be used for the synthesis of this compound?
A3: Yes, nitrile hydratase enzymes, often found in microorganisms like Rhodococcus sp., are highly effective for the hydration of nitriles to amides under mild conditions.[3] This biocatalytic approach can offer high selectivity and is an environmentally friendly alternative to traditional chemical catalysts.[3]
Q4: What are the common side products in the synthesis of this compound via nitrile hydration?
A4: The primary side product is cyclohexylacetic acid, which results from the over-hydrolysis of the amide. The formation of this byproduct is more common under harsh reaction conditions, such as strong acids or bases and high temperatures.
Q5: How can I minimize the formation of cyclohexylacetic acid?
A5: To minimize the formation of the carboxylic acid byproduct, it is crucial to use milder reaction conditions. This includes employing selective catalysts (e.g., MnO₂), controlling the reaction temperature, and carefully monitoring the reaction progress to stop it once the starting material is consumed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Cyclohexylacetonitrile | 1. Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated. 2. Insufficient Temperature: The reaction temperature may be too low for the chosen catalyst. 3. Poor Quality Reagents: The starting material or solvent may contain impurities that inhibit the reaction. | 1. Use a fresh batch of catalyst or perform a pre-activation step as recommended for the specific catalyst. 2. Gradually increase the reaction temperature while monitoring for product formation and byproduct formation. 3. Ensure the purity of cyclohexylacetonitrile and use anhydrous solvents if the catalyst is sensitive to moisture. |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Product Loss During Workup: The product may be lost during extraction or purification steps. 3. Side Reactions: Formation of byproducts other than cyclohexylacetic acid. | 1. Monitor the reaction progress using techniques like TLC or GC and extend the reaction time if necessary. 2. Optimize the workup procedure. Ensure the pH is appropriate for extraction and use a suitable solvent. 3. Analyze the crude reaction mixture to identify side products and adjust reaction conditions (e.g., temperature, catalyst loading) to minimize their formation. |
| Formation of Significant Amounts of Cyclohexylacetic Acid | 1. Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote over-hydrolysis. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the nitrile has been consumed can lead to amide hydrolysis. | 1. Switch to a milder catalyst system, such as manganese dioxide or an enzymatic catalyst. Lower the reaction temperature. 2. Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| Difficulty in Separating the Product from the Catalyst | 1. Fine Catalyst Particles: The heterogeneous catalyst may be too fine, making filtration difficult. 2. Solubility of Homogeneous Catalyst: The homogeneous catalyst may be soluble in the product-containing phase. | 1. Use a filter aid like celite for filtration. Alternatively, consider using a catalyst supported on a larger particle-sized material. 2. If using a homogeneous catalyst, select one that can be easily removed, for example, by precipitation or by using a biphasic solvent system. |
Data Presentation: Catalyst Performance in Nitrile Hydration
Note: The following data is for the hydration of various nitriles and serves as a general guide. Optimal conditions for this compound may vary.
| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield of Amide (%) | Reference |
| Manganese Dioxide (MnO₂) (Flow) | Various aromatic and aliphatic nitriles | 40-100 | Minutes | >90 | [1][2] |
| Rhodococcus sp. AJ270 (Whole Cells) | Heterocyclic nitriles | 30 | 1-2 | High | [3] |
| NaOH | Aromatic nitriles | 120 | 24 | >90 | [4] |
| Ghaffar-Parkins Catalyst (Platinum-based) | Various nitriles | 80 | 5 | High | [5] |
| Co(II)-hydroxide complex | Acetonitrile | 20 | 48 | Quantitative (for hydroxide conversion) | [6] |
Experimental Protocols
Method 1: Heterogeneous Catalysis using Manganese Dioxide (Flow Chemistry)
This protocol is adapted from a general procedure for the hydration of nitriles using a flow chemistry setup.[1][2]
Materials:
-
Cyclohexylacetonitrile
-
Deionized water
-
Acetone (or another suitable co-solvent if needed for solubility)
-
Amorphous manganese dioxide (MnO₂)
-
Flow reactor system (pump, column, back-pressure regulator)
-
Omnifit glass column
Procedure:
-
Prepare a solution of cyclohexylacetonitrile in a mixture of water and a minimal amount of a co-solvent like acetone to ensure solubility. A typical ratio is 10:1 v/v water:co-solvent.
-
Pack an Omnifit glass column with amorphous manganese dioxide (e.g., 2.5 g).
-
Heat the column to the desired temperature (start with a range of 40-70 °C).
-
Pump the solution of cyclohexylacetonitrile through the column at a controlled flow rate (e.g., 0.1 mL/min).
-
Collect the output from the column.
-
The product, this compound, is obtained by concentrating the collected solution. Further purification is typically not required.
-
Monitor the conversion by ¹H NMR or GC analysis of the output stream.
Method 2: Biocatalysis using Rhodococcus sp. (Whole Cells)
This protocol is based on a general procedure for the enzymatic hydration of nitriles.[3]
Materials:
-
Cyclohexylacetonitrile
-
Wet cells of Rhodococcus sp. (e.g., AJ270)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Dichloromethane (for extraction)
-
2 M aq. NaOH
Procedure:
-
In a flask, activate the wet Rhodococcus sp. cells (e.g., 2 g) in potassium phosphate buffer (50 mL) by incubating at 30°C with orbital shaking for 30 minutes.
-
Add cyclohexylacetonitrile (1-10 mmol) to the activated cell suspension.
-
Incubate the reaction mixture at 30°C with orbital shaking (200 rpm).
-
Monitor the reaction progress by TLC. To maximize the yield of the amide, the reaction is typically stopped after 1-2 hours.
-
Once the reaction is complete, adjust the pH of the mixture to 11 with 2 M aq. NaOH.
-
Extract the product continuously with dichloromethane for 12-24 hours.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. Mild and selective heterogeneous catalytic hydration of nitriles to amides by flowing through manganese dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. A CoII-Hydroxide Complex That Converts Directly to a CoII-Acetamide during Catalytic Nitrile Hydration - PMC [pmc.ncbi.nlm.nih.gov]
Managing exotherms in large-scale 2-Cyclohexylacetamide reactions
Technical Support Center: 2-Cyclohexylacetamide Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals managing large-scale this compound reactions. The following troubleshooting guides and FAQs address the critical aspects of managing reaction exotherms to ensure process safety and scalability.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with the large-scale synthesis of this compound?
A1: The primary hazard is a thermal runaway, particularly when using highly reactive acetylating agents like acetic anhydride with cyclohexylamine.[1] This amidation reaction is exothermic, and the heat generated can exceed the cooling system's capacity, leading to a rapid, uncontrolled increase in temperature and pressure.[2] As reaction scale increases, the reactor's surface-area-to-volume ratio decreases, which significantly hinders efficient heat dissipation, making large-scale reactions more susceptible to heat accumulation.[3][4]
Q2: What are the early warning signs of a potential thermal runaway?
A2: Early detection is crucial for preventing a thermal runaway. Key indicators include:
-
A sudden and unexpected increase in the reactor temperature that deviates from the planned profile.[4][5]
-
The reaction temperature continuing to rise even after cooling has been maximized or heating has been stopped.[4]
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An increase in reactor pressure, which may occur even if the temperature appears stable.[4][5]
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A noticeable increase in the demand on the cooling system to maintain the set temperature.[5]
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Visible changes in the reaction mixture, such as altered color or viscosity, or an increased rate of off-gassing.[4][5]
Q3: How can the risk of a thermal runaway be quantified before scaling up?
A3: The risk can be quantified through specialized thermal hazard assessment techniques. The most critical methods are:
-
Reaction Calorimetry (RC): Techniques like Heat Flow Calorimetry measure the heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mixture. This data is used to calculate the maximum adiabatic temperature rise (ΔT_ad), which is the worst-case temperature increase in the event of total cooling failure.[6][7]
-
Differential Scanning Calorimetry (DSC): DSC is used to screen the thermal stability of individual reactants, intermediates, and the final product to identify potential decomposition hazards at elevated temperatures.[7][8]
Q4: What process control strategies are most effective for managing this exotherm?
A4: Several strategies can be employed to maintain thermal control:
-
Semi-Batch Operation: Instead of adding all reactants at once, add the limiting reagent (e.g., acetic anhydride) at a controlled rate. This ensures the rate of heat generation never exceeds the rate of heat removal.[2][3]
-
Use of Solvents: Performing the reaction in a suitable solvent increases the total thermal mass, which helps absorb the heat of reaction and buffer temperature changes. The choice of solvent can also influence reaction kinetics.[9]
-
Lower Reaction Temperature: Operating at a lower temperature slows the reaction rate and the corresponding rate of heat generation, providing a larger margin for control.[5]
-
Continuous Flow Reactors: For highly exothermic processes, continuous flow reactors offer superior heat management due to their extremely high surface-area-to-volume ratio, minimizing the volume of reacting material at any given moment.[2][9]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
-
Possible Cause: The addition rate of the limiting reagent is too high for the cooling system's capacity, or the reaction is more exothermic than anticipated under the current conditions (e.g., concentration, temperature).[4]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.[5][10]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity (e.g., lowest coolant temperature, maximum flow rate).[4][5]
-
Monitor Vigorously: Closely watch the reactor temperature and pressure. If the temperature continues to rise uncontrollably, proceed to the emergency response for a suspected thermal runaway.
-
-
Long-Term Solutions:
-
Perform Calorimetry: Conduct reaction calorimetry studies to accurately determine the heat of reaction and the required cooling capacity for the desired scale.[6]
-
Reduce Addition Rate: Slowing the reagent addition rate directly reduces the instantaneous heat generation.[5]
-
Increase Dilution: Consider increasing the solvent volume to better absorb and dissipate heat.[10]
-
Issue 2: Localized "Hot Spots" or Non-Uniform Temperature in the Reactor
-
Possible Cause: Inadequate mixing is preventing uniform heat distribution and reactant dispersion. This can lead to localized areas where the reaction rate accelerates, posing a significant risk.[4][7]
-
Immediate Actions:
-
Verify Agitation: Confirm that the agitator is functioning correctly and at the appropriate speed for the reaction's viscosity and scale.
-
Improve Mixing: If safe to do so, consider increasing the stirring rate to improve homogeneity.[4]
-
-
Long-Term Solutions:
-
Optimize Stirrer: Ensure the stirrer design (e.g., impeller type) and speed are optimized for the specific reactor geometry and reaction mixture properties.[7]
-
Subsurface Addition: Introduce the limiting reagent below the surface of the reaction mixture, preferably near the impeller, to ensure rapid and efficient dispersion.[10]
-
Issue 3: Suspected Thermal Runaway
-
Symptoms: The temperature is rising rapidly and is unresponsive to maximum cooling efforts, and/or the reactor pressure is increasing uncontrollably.[4][5]
-
Immediate Emergency Response:
-
PRIORITIZE SAFETY: Alert all personnel in the vicinity and initiate the site's established emergency shutdown and evacuation procedures.[5][10]
-
Stop All Feeds: Ensure all reagent feeds are stopped.[4]
-
Apply Maximum Cooling: Verify that all cooling utilities are operating at maximum capacity.[4]
-
Initiate Quench/Drown-Out: If the situation is not brought under control and the reactor is equipped with an emergency quenching system, activate it according to the established protocol. This typically involves rapidly adding a pre-determined, cold, and inert solvent or a chemical inhibitor.[5][10]
-
Data Presentation
Table 1: Key Thermal Hazard Assessment Parameters
The following table summarizes critical quantitative data that should be obtained from reaction calorimetry studies before scaling up the this compound synthesis. Values are illustrative and must be determined experimentally for each specific process.
| Parameter | Symbol | Typical Unit | Description & Importance |
| Heat of Reaction | ΔHr | kJ/mol | The total amount of energy released per mole of limiting reactant. Essential for calculating cooling requirements.[6] |
| Specific Heat Capacity | Cp | kJ/kg·K | The amount of heat required to raise the temperature of the reaction mass. Used to calculate the adiabatic temperature rise.[6] |
| Heat Transfer Coefficient | U | W/m²·K | Measures the efficiency of heat transfer from the reaction mass to the cooling jacket. Decreases with scale-up.[2] |
| Heat Transfer Area | A | m² | The surface area available for heat exchange. Does not scale proportionally with reactor volume.[3] |
| Maximum Heat Output | Qmax | W/kg | The maximum rate of heat generation during the reaction. The cooling system must be able to handle this output.[6] |
| Adiabatic Temperature Rise | ΔTad | °C | The theoretical temperature increase if all cooling is lost. A critical indicator of the reaction's runaway potential.[7] |
Experimental Protocols
Protocol: Determination of Reaction Enthalpy using Heat Flow Calorimetry
This protocol outlines the methodology for determining the thermal profile of the this compound synthesis in a laboratory-scale reaction calorimeter.
-
System Calibration:
-
Charge the reactor with the planned reaction solvent (e.g., toluene).
-
Perform a calibration by applying a known electrical heat input and measuring the thermal response. This establishes the overall heat transfer coefficient (UA) of the system.[6]
-
-
Reactor Charging:
-
Charge the calorimeter reactor with cyclohexylamine and the chosen solvent.
-
Seal the reactor and begin stirring at a rate sufficient to ensure good mixing.
-
Bring the reactor contents to the desired starting temperature (e.g., 25 °C) and allow the system to equilibrate until a stable baseline heat flow is observed.[5]
-
-
Reagent Addition (Semi-Batch):
-
Prepare a solution of acetic anhydride in the same solvent.
-
Using a calibrated dosing pump, add the acetic anhydride solution at a slow, constant, and pre-determined rate.[5]
-
Continuously log the temperature of the reactor contents (Tr), the jacket temperature (Tj), and the amount of reagent added. The heat flow (Q) is calculated in real-time based on the difference between Tr and Tj.[6]
-
-
Post-Addition Hold:
-
After the addition is complete, hold the reaction at the set temperature while continuing to stir and record the heat flow.
-
Monitor the heat flow until it returns to the initial baseline, indicating that the reaction is complete.[5]
-
-
Data Analysis:
-
Integrate the heat flow curve over the duration of the addition and the post-addition hold period to determine the total heat of reaction (ΔHr).
-
Identify the maximum heat output (Qmax) observed during the addition.
-
Use the measured heat of reaction and the specific heat capacity of the mixture (which can be determined in a separate experiment) to calculate the adiabatic temperature rise (ΔTad).
-
Mandatory Visualizations
Caption: Workflow for responding to a thermal runaway event.
Caption: Logical workflow for the safe scale-up of an exothermic reaction.
Caption: Key factors influencing heat generation and removal.
References
- 1. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. icheme.org [icheme.org]
- 7. amarequip.com [amarequip.com]
- 8. researchgate.net [researchgate.net]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Identification of Impurities in 2-Cyclohexylacetamide by HPLC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 2-Cyclohexylacetamide using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might find in a this compound sample?
Impurities can originate from the synthetic process or from the degradation of the final product.[1][2] For this compound, potential impurities include unreacted starting materials, by-products from side reactions, and degradation products formed during storage or under stress conditions.
Potential Process-Related and Degradation Impurities:
| Impurity Name | Probable Origin | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Cyclohexylamine | Starting Material / Hydrolysis | C₆H₁₃N | 99.17 | 100.12 |
| Acetic Acid | Hydrolysis Degradant | C₂H₄O₂ | 60.05 | 61.03 |
| 2-Chloro-N-cyclohexylacetamide | Intermediate/Starting Material | C₈H₁₄ClNO | 175.65 | 176.08 |
| N-(cyclohexyl)diacetamide | Synthesis By-product | C₁₀H₁₇NO₂ | 183.25 | 184.13 |
Note: This table lists plausible impurities. The actual impurity profile must be confirmed experimentally.
Q2: I'm seeing significant peak tailing for my main this compound peak. What could be the cause?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the mobile phase.
-
Active Sites on Silica: Free silanol groups on the column packing can interact with basic compounds. Try a column with better end-capping or add a small amount of a competing base like triethylamine (TEA) to the mobile phase.
-
Column Contamination: Strongly retained impurities from previous injections can build up on the column head, causing peak distortion.[3] Use a guard column and flush the column regularly with a strong solvent.[4]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and impurities. For an amide like this compound, ensure the pH is controlled and consistent, ideally with a buffer.[5]
-
Column Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the injection volume or sample concentration.
Q3: My retention times are drifting between injections. How can I fix this?
Retention time shifts can compromise peak identification and quantification. The most common causes are related to the mobile phase, column temperature, or pump performance.[3][4]
-
Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component can change the mobile phase composition over time.[4][5] Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[4]
-
Column Equilibration: Insufficient equilibration time after changing the mobile phase or after a gradient run can cause drift.[4] Ensure the column is equilibrated for at least 10-20 column volumes.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a thermostatted column compartment to maintain a consistent temperature.[4]
-
Pump Issues: Inconsistent flow rates due to pump malfunctions, leaks, or air bubbles can cause retention time shifts.[4] Purge the pump to remove air bubbles and check for any leaks in the system.[4]
Q4: I am observing unexpected peaks (ghost peaks) in my blank runs. What is their source?
Ghost peaks are peaks that appear in blank injections and can originate from the mobile phase, sample solvent, or carryover from previous injections.[5]
-
Mobile Phase Contamination: Impurities in the solvents or additives (e.g., water, buffers) can accumulate on the column and elute as peaks, especially during gradient runs. Use high-purity HPLC or LC-MS grade solvents.
-
Sample Carryover: Residue from a previous, more concentrated sample can be adsorbed in the injector, loop, or column and elute in subsequent runs.[3] Implement a robust needle wash protocol using a strong solvent.
-
Autosampler Wash Solution: The wash solution used in the autosampler can be a source of contamination if it is incompatible with the mobile phase.
Experimental Protocols
A stability-indicating method is crucial for separating the main compound from its potential degradation products.[6][7] Below are recommended starting protocols for HPLC-MS analysis.
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration of approximately 10-20 µg/mL using the initial mobile phase composition.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (ensure filter compatibility with the solvent) to remove any particulates before injection.[8]
Protocol 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 100 x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B and re-equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | PDA/UV at 210 nm, followed by MS |
Protocol 3: Mass Spectrometry (MS) Method Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS²) |
| Full Scan Range | m/z 50 - 500 |
| MS Resolution | > 60,000 |
| MS/MS Resolution | > 15,000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, Flow Rate: 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Visualized Workflows and Pathways
Impurity Identification Workflow
The following diagram outlines the logical workflow for identifying and characterizing impurities in a this compound sample.
Caption: General workflow for impurity identification by HPLC-MS.
Potential Degradation Pathway: Amide Hydrolysis
This diagram illustrates the acid or base-catalyzed hydrolysis of this compound, a common degradation pathway for amide-containing compounds.
Caption: Hydrolysis degradation pathway of this compound.
Detailed Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Backpressure | 1. Blockage in guard column or column frit. 2. Sample precipitation in the injector or column. 3. Mobile phase salt precipitation due to high organic content. | 1. Replace the guard column. Try back-flushing the analytical column. 2. Ensure the sample is fully dissolved in the mobile phase. Filter the sample.[8] 3. Check mobile phase miscibility and ensure buffers remain dissolved across the gradient. |
| No Peaks or Very Small Peaks | 1. No sample injected (autosampler error). 2. Detector issue (e.g., lamp off, MS source problem). 3. Incorrect mobile phase composition. | 1. Check sample vial and autosampler sequence. Perform a manual injection. 2. Check detector status and run diagnostics.[4] For MS, check spray and ion source parameters. 3. Prepare fresh mobile phase and purge the system. |
| Baseline Noise or Drift | 1. Contaminated or poorly mixed mobile phase.[4] 2. Air bubbles in the pump or detector.[4] 3. Column contamination or bleed. | 1. Use high-purity solvents and degas the mobile phase.[4] 2. Purge the pump and flush the system.[4] 3. Flush the column with a strong solvent or replace it if necessary. |
| Poor MS Sensitivity | 1. Suboptimal ion source settings (e.g., voltages, temperatures). 2. Ion suppression from matrix components or mobile phase additives.[5] 3. Contaminated mass spectrometer. | 1. Tune the mass spectrometer using a standard solution. 2. Modify the chromatography to separate the analyte from interfering matrix components. Reduce non-volatile buffer concentrations. 3. Clean the ion source and optics according to the manufacturer's protocol. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stability and Degradation of 2-Cyclohexylacetamide
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-Cyclohexylacetamide under forced degradation conditions?
A1: Based on its chemical structure, which features a primary amide linked to a cyclohexane ring, the most probable degradation pathway is hydrolysis of the amide bond. This can occur under both acidic and basic conditions, yielding cyclohexylacetic acid and ammonia. Under strong oxidative stress, degradation of the cyclohexane ring is also a possibility, though this would likely require more forcing conditions.
Q2: I am observing an unexpected peak in my HPLC chromatogram during a stability study. What should I do?
A2: An unexpected peak could be a degradation product, an impurity from a starting material, or an artifact from the analytical method itself. First, ensure the peak is not present in the chromatogram of a time-zero sample or a placebo. If the peak appears and grows over time, it is likely a degradation product. You should then proceed with peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) to determine if the new peak co-elutes with the main peak. Further investigation to identify the structure of the new compound would be necessary.
Q3: My mass balance in the stability study is below 95%. What could be the reasons?
A3: A poor mass balance can indicate several issues. It's possible that not all degradation products are being detected by your analytical method; for instance, they may lack a chromophore for UV detection or be too volatile to be retained on the column. It could also be that the main component is precipitating out of solution or adsorbing to the container surface. Re-evaluation of the analytical method's specificity and detection capabilities is recommended.
Q4: What are the recommended stress conditions for forced degradation studies of this compound?
A4: Typical forced degradation studies, as recommended by ICH guidelines, should be conducted.[1][2][3] These include acid and base hydrolysis, oxidation, photolysis, and thermal stress. The conditions should be adjusted to achieve a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
-
Symptom: After subjecting this compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light), there is no observable decrease in the parent peak area and no formation of new peaks in the HPLC chromatogram.
-
Possible Causes:
-
The stress conditions are not harsh enough to induce degradation.
-
The analytical method is not capable of separating the degradation products from the parent peak.
-
The compound is exceptionally stable under the tested conditions.
-
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).
-
Verify the suitability of the HPLC method by checking peak purity using a PDA detector or by employing an orthogonal method (e.g., a different column or mobile phase).
-
If the compound remains stable under very harsh conditions, this is valuable information for its stability profile.
-
Issue 2: Inconsistent Results in Thermal Stability Testing
-
Symptom: Replicate samples subjected to the same thermal stress show a high degree of variability in the percentage of degradation.
-
Possible Causes:
-
Inconsistent temperature distribution within the stability chamber.
-
Variations in the sample preparation or sealing of the vials, leading to evaporation.
-
The degradation pathway is complex and sensitive to minor variations in conditions.
-
-
Troubleshooting Steps:
Hypothetical Degradation Data
The following tables present hypothetical data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) | Mass Balance (%) |
| 0.1 M HCl (60°C, 24h) | 12.5 | Cyclohexylacetic Acid | 98.9 |
| 0.1 M NaOH (60°C, 24h) | 18.2 | Cyclohexylacetic Acid | 99.1 |
| 3% H₂O₂ (RT, 24h) | 8.7 | Oxidized Cyclohexane Derivatives | 97.5 |
| Thermal (80°C, 7 days) | 4.1 | Cyclohexylacetic Acid | 99.5 |
| Photostability (ICH Q1B) | 2.3 | Minor unidentified peaks | 99.8 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat the solution at 60°C for 24 hours.
-
Neutralization and Analysis: After the specified time, cool the solutions to room temperature and neutralize them (base for the acidic solution, acid for the basic solution). Dilute with the mobile phase to a suitable concentration and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation-An Experimental and Retrospective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating 2-Cyclohexylacetamide and Alternatives in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-causing proteins. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides a comparative analysis of different linker classes, with a special focus on the conceptual placement of 2-Cyclohexylacetamide within the broader context of PROTAC linker design.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This complex is essential for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker facilitates the proper spatial orientation of the target protein and the E3 ligase, promoting efficient ubiquitin transfer.[1] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and metabolic stability.[2]
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Comparison of Linker Types: Flexible vs. Rigidified Aliphatic Linkers
PROTAC linkers can be broadly categorized into flexible and rigid types. This compound, with its cyclohexane ring, would be classified as a rigidified aliphatic amide linker.
Flexible Linkers (e.g., Alkyl and PEG chains): These are the most common linkers due to their synthetic accessibility.[1] Their flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous in forming a productive ternary complex.[3] However, high flexibility can also lead to an entropic penalty upon binding and may result in less favorable pharmacokinetic properties.[1]
Rigidified Aliphatic/Cyclic Linkers (e.g., containing piperidine, piperazine, or cycloalkane moieties): Incorporating cyclic structures like cyclohexane introduces conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.[4] This can lead to improved potency and selectivity.[4] Rigid linkers can also enhance metabolic stability.[5] However, the reduced flexibility might also hinder the formation of a stable ternary complex if the constrained conformation is not optimal.[1]
Quantitative Data Comparison
The following tables summarize quantitative data for PROTACs with different linker types. While no data for this compound is available, the tables provide a comparative view of flexible versus more rigid linker strategies.
Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| PROTAC Example | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Flexible | PEG | ~10 | >90 | LNCaP |
| PROTAC B | Rigid | Piperidine-based | <1 | >95 | LNCaP |
Note: Data is illustrative and compiled from various sources to highlight general trends.
Table 2: Impact of Linker Rigidity on BCR-ABL Degradation
| PROTAC Example | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC C | Flexible | Alkyl Chain | 50 | ~85 | K562 |
| PROTAC D | Rigid | Phenyl-based | 15 | >90 | K562 |
Note: Data is illustrative and compiled from various sources to highlight general trends.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTAC performance.
Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for PROTAC characterization.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation[6][7]
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6][7]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[5]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[9]
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Calculate DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation) values.
Protocol 2: In Vitro Ubiquitination Assay[13]
This assay directly measures the formation of polyubiquitinated target protein in a reconstituted system.[12]
1. Reaction Setup:
-
Assemble the reaction on ice, including E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., purified VHL or CRBN complex), the target protein, ubiquitin, ATP, and the PROTAC at various concentrations.[12]
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[12]
3. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
4. Western Blot Detection:
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the target protein.
-
A ladder of higher molecular weight bands indicates polyubiquitination.[12]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)[11]
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[11]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and treat with a serial dilution of PROTACs for a desired period (e.g., 72 hours).[13]
2. Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.[11]
3. Data Acquisition:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While direct experimental data for this compound as a PROTAC linker is currently unavailable, the principles of linker design suggest that its rigidified aliphatic amide structure could offer advantages in terms of pre-organizing the PROTAC for ternary complex formation and improving pharmacokinetic properties. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types, including those with varying degrees of flexibility and rigidity. The provided protocols offer a robust framework for the systematic evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the design and optimization of next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating the Cytotoxic Mechanism of 2-Cyclohexylacetamide: A Comparative Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the hypothesized cytotoxic mechanism of action of 2-Cyclohexylacetamide. Due to the limited publicly available data on this specific compound, we propose a series of well-established cellular assays to elucidate its potential antiproliferative and apoptotic effects. This guide compares the methodologies and expected outcomes with well-characterized cytotoxic agents, Doxorubicin and Paclitaxel, to provide a robust validation strategy.
Hypothesized Mechanism of Action: Induction of Apoptosis
While the precise mechanism of this compound is not yet fully characterized, related compounds such as N-Cyclohexylacetamide derivatives have been noted for their antiproliferative activities.[1][2][3] A common mechanism for antiproliferative effects is the induction of programmed cell death, or apoptosis. We hypothesize that this compound exerts its effects by triggering an apoptotic signaling cascade within cancer cells.
To investigate this hypothesis, a direct comparison with known apoptosis-inducing agents is essential.
-
Doxorubicin: A well-documented chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and subsequent activation of the intrinsic apoptotic pathway.[4][5]
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[6][7][8][9]
Hypothesized Apoptotic Signaling Pathway
The following diagram illustrates a simplified, hypothesized signaling pathway for the induction of apoptosis, which can be triggered by various cellular stressors, including treatment with cytotoxic compounds.
Caption: Hypothesized signaling cascade for apoptosis induction.
Comparative Data Presentation
The following tables summarize the type of quantitative data that should be generated for this compound and its comparators. The data for Doxorubicin is provided as an illustrative example based on published findings.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound | MCF-7 | MTT | 72 | To be determined |
| Doxorubicin | MCF-7 | MTT | 72 | ~1.2[5] |
| Paclitaxel | A549 | High-Content | 18 | ~0.004[7] |
| This compound | A549 | MTT | 72 | To be determined |
| Doxorubicin | DU-145 | MTT | 48 | ~0.25-0.5[10] |
| Paclitaxel | HeLa | Cell-Cycle | - | ~0.072[7] |
Table 2: Apoptosis Induction (% Apoptotic Cells)
This table will quantify the percentage of cells undergoing apoptosis after treatment with the respective compounds.
| Compound | Concentration (µM) | Cell Line | Assay | Incubation Time (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| This compound | (IC50 value) | MCF-7 | Annexin V-FITC/PI | 48 | To be determined | To be determined |
| Doxorubicin | 0.5 | MCF-7 | Flow Cytometry | 6 | Increase in G2/M phase | - |
| Paclitaxel | (GI50 value) | Various | Mitotic Index | - | Increase in mitotic arrest | - |
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or Paclitaxel and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[12] Incubate for 1.5 to 4 hours at 37°C.[12][14]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[17][16]
Protocol:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.[15]
-
Washing: Wash the cells with cold 1X PBS.[15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[15]
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[15]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry.
Logical Framework for Comparative Analysis
Caption: Logical flow for the comparative validation of this compound's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of cyclohexylamine derivatives | Semantic Scholar [semanticscholar.org]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. When Taxol met tubulin [asbmb.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro ADME Properties of 2-Cyclohexylacetamide-Containing Compounds: A Comparative Guide
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage in vitro assessment of these characteristics allows researchers to identify and optimize drug candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage clinical failures.[1][2] This guide provides a comparative overview of the key in vitro ADME properties of hypothetical 2-Cyclohexylacetamide-containing compounds, alongside detailed experimental protocols and illustrative data.
Comparative ADME Profile
The following tables summarize the in vitro ADME data for a series of hypothetical this compound-containing compounds (CCA-1, CCA-2, and CCA-3) compared to a well-characterized drug, Propranolol, which serves as a control.
Table 1: Physicochemical and Solubility Properties
| Compound | Molecular Weight ( g/mol ) | LogD @ pH 7.4 | Aqueous Solubility @ pH 7.4 (µg/mL) |
| CCA-1 | 215.32 | 1.8 | 150 |
| CCA-2 | 229.35 | 2.1 | 95 |
| CCA-3 | 243.38 | 2.5 | 40 |
| Propranolol | 259.34 | 3.1 | 62 |
Table 2: Intestinal Permeability (Caco-2 Monolayer Assay)
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| CCA-1 | 8.5 | 9.2 | 1.1 | Moderate |
| CCA-2 | 12.3 | 14.8 | 1.2 | High |
| CCA-3 | 5.7 | 15.4 | 2.7 | Low (potential efflux) |
| Propranolol | 20.1 | 22.5 | 1.1 | High |
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| CCA-1 | 45 | 15.4 | Moderate |
| CCA-2 | >60 | <11.5 | High |
| CCA-3 | 25 | 27.7 | Low |
| Propranolol | 18 | 38.5 | Low |
Table 4: Plasma Protein Binding (Human Plasma)
| Compound | % Unbound (fu) | % Bound |
| CCA-1 | 15.2 | 84.8 |
| CCA-2 | 8.5 | 91.5 |
| CCA-3 | 22.1 | 77.9 |
| Propranolol | 12.0 | 88.0 |
Experimental Workflows and Signaling Pathways
Detailed Experimental Protocols
Aqueous Solubility Assay (Shake-Flask Method)
The thermodynamic solubility of the test compounds is determined using the shake-flask method. An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4. The resulting suspension is shaken in a sealed container at 37°C for 24 hours to ensure equilibrium is reached. After incubation, the suspension is filtered to remove any undissolved solid. The concentration of the compound in the filtrate is then determined by a validated analytical method, such as LC-MS/MS, against a standard curve.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon carcinoma, is used as an in vitro model of the human intestinal epithelium.[3]
-
Cell Culture and Seeding : Caco-2 cells are cultured and then seeded onto permeable Transwell® inserts and grown for 21-28 days to allow for differentiation into a polarized monolayer.[3]
-
Monolayer Integrity : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment : The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution). The test compound is added to the apical (donor) side to measure A→B permeability, and in a separate set of wells, to the basolateral (donor) side for B→A permeability.
-
Incubation and Sampling : The plates are incubated at 37°C, and samples are collected from the receiver compartment at specific time points (e.g., 120 minutes).
-
Analysis : The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Data Calculation : The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial donor concentration. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.[4][5]
-
Incubation Mixture Preparation : The test compound (e.g., at a final concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[4]
-
Reaction Initiation : The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation is performed without NADPH to assess non-enzymatic degradation.[6]
-
Time Course Sampling : Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[4]
-
Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the microsomal proteins.
-
Sample Analysis : After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis : The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope). The intrinsic clearance (CLint) is then calculated as (0.693 / t½) / (mg/mL microsomal protein).[7]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the fraction of a compound that is bound to plasma proteins, which can significantly impact its distribution and clearance.
-
Sample Preparation : The test compound is added to human plasma.
-
Dialysis : The plasma sample is loaded into the sample chamber of a RED (Rapid Equilibrium Dialysis) device, which is separated from a buffer chamber by a semipermeable membrane.
-
Equilibration : The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling : After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis : The concentration of the compound in both aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculation : The percentage of unbound compound (% fu) is calculated as: (% fu) = (Concentration in buffer / Concentration in plasma) * 100. The percent bound is then calculated as 100 - % fu.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. vectorb2b.com [vectorb2b.com]
- 3. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity [mdpi.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. mttlab.eu [mttlab.eu]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy of 2-Cyclohexylacetamide Derivatives in Enzyme Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds explored, 2-cyclohexylacetamide derivatives have emerged as a promising class of compounds with potential applications in various disease areas, notably in inflammation and pain management through the inhibition of cyclooxygenase (COX) enzymes.
This guide provides a comparative analysis of the efficacy of select this compound derivatives in enzyme inhibition assays, with a focus on their activity against COX-1 and COX-2. The information presented herein is compiled from available scientific literature to aid in the evaluation of these compounds as potential therapeutic agents.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potential of this compound derivatives can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the target enzyme's activity. The following table summarizes the available IC50 data for a series of cyclohexyl-N-acylhydrazone derivatives, a structurally related class of compounds, against COX-1 and COX-2 enzymes. These compounds share a cyclohexyl moiety attached to an acylhydrazone core, which is analogous to the N-substituted acetamide linkage.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 10 | Cyclohexyl-N'-[(E)-phenylmethylidene]carbohydrazide | >100 | 15.2 | >6.58 |
| 11 | Cyclohexyl-N'-[(E)-(4-methylphenyl)methylidene]carbohydrazide | >100 | 10.8 | >9.26 |
| 12 | Cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylidene]carbohydrazide | >100 | 8.5 | >11.76 |
| 13 | Cyclohexyl-N'-[(E)-(4-chlorophenyl)methylidene]carbohydrazide | 85.3 | 0.07 | 1218.57 |
| 14 | Cyclohexyl-N'-[(E)-(4-fluorophenyl)methylidene]carbohydrazide | >100 | 1.2 | >83.33 |
| 15 | Cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]carbohydrazide | >100 | 0.15 | >666.67 |
| Celecoxib | (Reference Drug) | 15.0 | 0.04 | 375.0 |
Data compiled from studies on structurally related cyclohexyl-N-acylhydrazone derivatives which provide insights into the potential of the this compound scaffold.
Experimental Protocols
The following is a detailed methodology for a typical in vitro cyclooxygenase (COX) inhibition assay used to determine the IC50 values of test compounds.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with heme in the reaction buffer on ice.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the enzyme solution at various concentrations. A control group with no inhibitor and a reference group with a known inhibitor are also prepared. The mixture is incubated for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, the reaction is stopped by adding a quenching solution (e.g., a solution of hydrochloric acid).
-
Quantification of Prostaglandin Production: The amount of PGE2 produced, which is a direct product of the COX reaction, is measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Biological Context and Experimental Process
To provide a clearer understanding of the underlying biological pathway and the experimental procedure, the following diagrams are provided.
Unraveling the Anticonvulsant Potential of 2-Cyclohexylacetamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) of 2-cyclohexylacetamide analogs, with a primary focus on their anticonvulsant properties. By examining key structural modifications and their impact on biological activity, this document aims to inform the rational design of more potent and safer therapeutic agents. The data presented is derived from preclinical studies and is intended for an audience with a background in medicinal chemistry and pharmacology.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of a series of 2-(2,6-dimethylphenoxy)-N-(hydroxycyclohexyl)acetamide analogs has been evaluated, revealing critical insights into their SAR. The primary screening model used was the maximal electroshock (MES) test in mice, a well-established method for identifying compounds that can prevent the spread of seizures. Neurotoxicity was assessed using the rotarod test.
The core structure under investigation is characterized by a 2,6-dimethylphenoxy group linked to an acetamide moiety, which in turn is N-substituted with a hydroxycyclohexyl ring. Variations in the stereochemistry (cis/trans) and the position of the hydroxyl group on the cyclohexyl ring, as well as modifications to the linker, have profound effects on both anticonvulsant activity and neurotoxicity.
Key Structural Insights:
-
Stereochemistry of the Cyclohexyl Ring: The relative orientation of the acetamide and hydroxyl groups on the cyclohexyl ring is a crucial determinant of activity.
-
Position of the Hydroxyl Group: Shifting the hydroxyl group from the 2-position to the 4-position on the cyclohexyl ring influences both potency and toxicity.
-
Nature of the Linker: Replacement of the acetamide linker with an ethylamine linker has been explored to understand the importance of the carbonyl group for biological activity.
Below is a summary of the quantitative data for key analogs, highlighting their anticonvulsant efficacy (ED₅₀) and neurotoxicity (TD₅₀). A higher protective index (PI = TD₅₀/ED₅₀) indicates a better safety profile.
| Compound ID | Structure | Stereochemistry | Hydroxyl Position | ED₅₀ (mg/kg, i.p., mice)[1] | TD₅₀ (mg/kg, i.p., mice)[1] | Protective Index (PI)[1] |
| 1 | 2-(2,6-dimethylphenoxy)-N-(trans-2-hydroxycyclohexyl)acetamide (racemic) | trans | 2 | 42.97 | 105.67 | 2.46 |
| 2 | 2-(2,6-dimethylphenoxy)-N-(cis-2-hydroxycyclohexyl)acetamide (racemic) | cis | 2 | > 300 | - | - |
| 3 | 2-(2,6-dimethylphenoxy)-N-(trans-4-hydroxycyclohexyl)acetamide (racemic) | trans | 4 | 121.2 | > 300 | > 2.48 |
| 4 | 2-(2,6-dimethylphenoxy)-N-(cis-4-hydroxycyclohexyl)acetamide (racemic) | cis | 4 | 98.5 | > 300 | > 3.05 |
| 5 | N-[trans-2-(2,6-dimethylphenoxy)ethyl]-trans-2-hydroxycyclohexylamine (racemic) | trans | 2 | > 300 | - | - |
Summary of Findings:
The racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide (Compound 1 ) emerged as the most potent anticonvulsant in the series, with an ED₅₀ of 42.97 mg/kg.[1] Its corresponding cis isomer (Compound 2 ) was inactive, highlighting the critical role of the trans stereochemistry for activity when the hydroxyl group is at the 2-position. When the hydroxyl group was moved to the 4-position, both trans (Compound 3 ) and cis (Compound 4 ) isomers showed anticonvulsant activity, although they were less potent than Compound 1 .[1] The replacement of the acetamide group with an ethylamine linker (Compound 5 ) resulted in a loss of anticonvulsant activity, suggesting the importance of the amide functionality.[1]
Proposed Mechanism of Action
The anticonvulsant effect of the lead compound, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, is believed to be mediated through a dual mechanism of action: inhibition of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.[1] This multi-target approach is a characteristic of several effective antiepileptic drugs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of future studies.
Maximal Electroshock (MES) Test in Mice
This test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED₅₀) of a compound required to protect against MES-induced tonic hindlimb extension.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% saline solution
-
Test compounds and vehicle
Procedure:
-
Animal Preparation: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Induction of Seizure: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes moistened with saline.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀, the dose that protects 50% of the animals, is calculated using probit analysis.
Rotarod Test for Neurotoxicity in Mice
This test assesses motor coordination and is used to determine the median toxic dose (TD₅₀) of a compound, which is the dose that causes motor impairment in 50% of the animals.
Objective: To evaluate the neurotoxic potential of a compound by measuring its effect on motor coordination.
Materials:
-
Male albino mice (20-25 g)
-
Rotarod apparatus
-
Test compounds and vehicle
Procedure:
-
Training: Mice are trained to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive days before the test.
-
Compound Administration: On the test day, compounds are administered i.p. at various doses.
-
Testing: At the time of predicted peak effect, mice are placed on the rotarod, and their ability to remain on the rotating rod for 1 minute is recorded.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod within the 1-minute observation period.
-
Data Analysis: The percentage of animals exhibiting motor impairment at each dose is determined, and the TD₅₀ is calculated.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of novel this compound analogs as potential anticonvulsant agents.
References
Head-to-head comparison of different synthetic routes to 2-Cyclohexylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to 2-Cyclohexylacetamide, a valuable building block in medicinal chemistry and drug development. The routes originate from cyclohexylamine, cyclohexylacetic acid, and cyclohexylacetonitrile, respectively. Each method is evaluated based on reaction parameters, yield, and procedural complexity, with supporting experimental data and detailed protocols.
Data Summary
The following table summarizes the key quantitative data for the three synthetic routes to this compound.
| Parameter | Route 1: Acylation of Cyclohexylamine | Route 2: Amidation of Cyclohexylacetic Acid | Route 3: Hydrolysis of Cyclohexylacetonitrile |
| Starting Material | Cyclohexylamine | Cyclohexylacetic Acid | Cyclohexylacetonitrile |
| Key Reagents | Acetyl chloride, Triethylamine | Dicyclohexylcarbodiimide (DCC), Ammonia | Potassium hydroxide, t-Butyl alcohol |
| Solvent | Dichloromethane (DCM) | Ethyl acetate | t-Butyl alcohol |
| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature | Reflux (approx. 83°C) |
| Reaction Time | 2 - 12 hours | 4 - 6 hours | 1.5 hours |
| Reported Yield (%) | 90-95% (typical for similar acylations) | 70-90% (typical for DCC coupling)[1] | ~79% (for a similar nitrile hydrolysis) |
| Purity | High after chromatography/recrystallization | High after removal of dicyclohexylurea | High after crystallization |
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each synthetic route.
Route 1: Acylation of Cyclohexylamine
A schematic representation of the synthesis of this compound from Cyclohexylamine.
Route 2: Amidation of Cyclohexylacetic Acid
References
Benchmarking 2-Cyclohexylacetamide Moiety Formation in Multicomponent Chemical Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount. The N-cyclohexylacetamide moiety is a common structural motif in medicinal chemistry and drug discovery, valued for its contribution to the lipophilicity and conformational rigidity of molecules. This guide provides a comparative analysis of the performance of forming this moiety within the framework of multicomponent reactions (MCRs), specifically the Ugi and Passerini reactions. By presenting quantitative data from various reaction setups, this document aims to serve as a valuable resource for optimizing synthetic routes toward novel compounds bearing the N-cyclohexylacetamide core.
Performance Comparison in Multicomponent Reactions
The following tables summarize the yields of products containing the N-cyclohexylacetamide structural unit in Ugi four-component reactions (U-4CR) and Passerini three-component reactions (P-3CR). These reactions highlight how the choice of reactants influences the efficiency of incorporating the N-cyclohexyl group.
Table 1: Ugi Four-Component Reaction (U-4CR) Performance
The Ugi reaction is a powerful tool for the one-pot synthesis of α-aminoacyl amides. In the context of this guide, we examine reactions where cyclohexyl isocyanide or cyclohexylamine are used as reactants, leading to the formation of a product containing the N-cyclohexylacetamide substructure.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Benzaldehyde | Propargylamine | 3-Nitropropionic acid | Cyclohexyl isocyanide | Methanol | 76% | [1] |
| Benzaldehyde | Allylamine | 3-Nitropropionic acid | Cyclohexyl isocyanide | Methanol | 75% | |
| Fluorenone | Pyrrolidine | Acetic acid (5 eq.) | Cyclohexyl isocyanide | Toluene | High (not specified) | [2] |
| Various Aldehydes | Various Amines | Acetic Acid | Cyclohexyl isocyanide | Methanol | Moderate to Good | [3] |
Table 2: Passerini Three-Component Reaction (P-3CR) Performance
The Passerini reaction offers a direct route to α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide. Here, we focus on reactions employing cyclohexyl isocyanide.
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Various Aliphatic Aldehydes | Phenylboronic acid | Cyclohexyl isocyanide | Chloroform/Water | Diminished vs. t-butyl isocyanide | [4] |
| 4-Nitrobenzaldehyde | Masticadienonic acid | Cyclohexyl isocyanide | Dichloromethane | Moderate | [5] |
| Various Aldehydes | Various Carboxylic Acids | Cyclohexyl isocyanide | Aprotic Solvents | Generally High | [6][7] |
Experimental Protocols
Below are detailed methodologies for representative Ugi and Passerini reactions that lead to the formation of a product containing the N-cyclohexylacetamide moiety.
Ugi Four-Component Reaction Protocol
Reaction: Synthesis of N-cyclohexyl-2-(3-nitropropanamido)-2-phenyl-N-(prop-2-yn-1-yl)acetamide.[1]
Materials:
-
Benzaldehyde (1.70 mmol)
-
Propargylamine (1.70 mmol)
-
Cyclohexyl isocyanide (1.70 mmol)
-
3-Nitropropionic acid (1.70 mmol)
-
Methanol (10 mL)
-
Diethyl ether (for washing)
Procedure:
-
To a solution of benzaldehyde (1.70 mmol, 0.172 mL) in 10 mL of methanol, add propargylamine (1.70 mmol, 0.11 mL).
-
Stir the mixture at room temperature for a brief period to allow for imine formation.
-
Add 3-nitropropionic acid (1.70 mmol, 0.202 g) to the reaction mixture.
-
Finally, add cyclohexyl isocyanide (1.70 mmol, 0.211 mL).
-
Stir the reaction mixture at room temperature for 28 hours under a nitrogen atmosphere.
-
After 28 hours, concentrate the solution under reduced pressure.
-
Wash the resulting solid residue with cold diethyl ether (3 x 20 mL) to obtain the pure product.
Passerini Three-Component Reaction Protocol
Reaction: General procedure for the synthesis of α-acyloxy amides.[5]
Materials:
-
Aldehyde (1.0 eq.)
-
Carboxylic Acid (1.0 eq.)
-
Cyclohexyl Isocyanide (1.0 eq.)
-
Dichloromethane (0.5 M)
Procedure:
-
In a sealed vial, dissolve the aldehyde (1.0 eq.) and the carboxylic acid (1.0 eq.) in dichloromethane to a concentration of 0.5 M.
-
Add cyclohexyl isocyanide (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the Ugi and Passerini reactions, providing a clear visual representation of these powerful synthetic methodologies.
Caption: Workflow of the Ugi Four-Component Reaction.
Caption: Workflow of the Passerini Three-Component Reaction.
Caption: Component relationship in the Ugi reaction.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Passerini Reaction [organic-chemistry.org]
Comparative study of the physicochemical properties of 2-Cyclohexylacetamide isomers
A Comparative Guide to the Physicochemical Properties of N-Cyclohexylacetamide and Its Structural Isomers
This guide provides a comparative analysis of the physicochemical properties of N-Cyclohexylacetamide, a secondary amide, and its structural isomers. Due to a lack of available experimental data for direct isomers such as Cycloheptanecarboxamide (a primary amide) and N-methyl-N-cyclohexylformamide (a tertiary amide), this document focuses on the known properties of N-Cyclohexylacetamide and offers a qualitative comparison based on established chemical principles. This approach allows for a predictive understanding of how isomeric variations in structure influence key physicochemical characteristics.
Introduction to N-Cyclohexylacetamide and Its Isomers
N-Cyclohexylacetamide (C₈H₁₅NO) is a secondary amide featuring a cyclohexyl group attached to the nitrogen atom of an acetamide functional group. Its structural isomers, which share the same molecular formula, can vary in several ways, including the type of amide (primary, secondary, or tertiary), the size of the cycloalkane ring, and the arrangement of alkyl groups. These structural differences have a profound impact on intermolecular forces, which in turn govern properties like melting point, boiling point, and solubility.
For the purpose of this guide, we will consider the following representative isomers for a qualitative comparison:
-
N-Cyclohexylacetamide (Secondary Amide)
-
Cycloheptanecarboxamide (Primary Amide Isomer)
-
An acyclic isomer like an octenamide (Primary Amide Isomer)
-
A tertiary amide isomer (e.g., N,N-dicyclopropylacetamide)
Data Presentation: Physicochemical Properties of N-Cyclohexylacetamide
The following table summarizes the available experimental data for N-Cyclohexylacetamide.
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Melting Point | 101-103 °C |
| Boiling Point | 160-161 °C (at 15 mmHg) / 291.3 °C (at 760 mmHg) |
| logP (Octanol/Water) | 1.1 - 1.46 |
| Solubility | Data not available |
| pKa | Data not available |
Qualitative Comparative Analysis
Melting and Boiling Points
The melting and boiling points of amides are heavily influenced by their ability to form hydrogen bonds.
-
Primary amides , such as Cycloheptanecarboxamide, have two N-H bonds, allowing for extensive hydrogen bonding networks. This results in significantly higher melting and boiling points compared to their secondary and tertiary isomers.
-
Secondary amides , like N-Cyclohexylacetamide, have one N-H bond and can still form strong hydrogen bonds, leading to relatively high melting and boiling points.
-
Tertiary amides lack N-H bonds and therefore cannot act as hydrogen bond donors. Their boiling points are considerably lower than primary and secondary amides of similar molecular weight, as they rely on weaker dipole-dipole interactions.
Based on these principles, the expected trend for the boiling points of C₈H₁₅NO isomers would be: Primary Amide > Secondary Amide (N-Cyclohexylacetamide) > Tertiary Amide .
Solubility
Solubility in water is also dependent on hydrogen bonding capabilities. The amide functional group can act as a hydrogen bond acceptor (via the carbonyl oxygen), and primary and secondary amides can also be hydrogen bond donors.
-
Primary amides generally exhibit the highest water solubility among isomers due to their two N-H bonds.
-
N-Cyclohexylacetamide , as a secondary amide, would be expected to have moderate solubility.
-
Tertiary amides are typically less soluble in water than primary and secondary amides.
The presence of the bulky, nonpolar cyclohexyl group in N-Cyclohexylacetamide will reduce its water solubility compared to a more compact or linear isomer.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater solubility in nonpolar solvents like octanol. The logP value of N-Cyclohexylacetamide (1.1 - 1.46) suggests it is moderately lipophilic. The lipophilicity of its isomers would depend on their overall polarity and the surface area of their nonpolar regions.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties discussed are provided below.
Melting Point Determination
The melting point is determined by packing a small amount of the solid sample into a capillary tube and heating it in a calibrated apparatus.[1][2]
-
Sample Preparation : A small amount of the dry solid is placed in a capillary tube, which is sealed at one end. The tube is tapped to compact the sample to a height of 2-3 mm.[2]
-
Heating : The capillary tube is placed in a melting point apparatus. The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[1][2]
-
Observation : The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus Setup : A small amount of the liquid is placed in a test tube with a boiling chip. A thermometer is positioned so that the bulb is just above the liquid surface.
-
Heating : The test tube is gently heated.
-
Measurement : The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, creating a stable temperature reading.
Solubility Determination
-
Sample Preparation : A known amount of the amide is added to a specific volume of a solvent (e.g., water) in a vial at a constant temperature.
-
Equilibration : The mixture is agitated (e.g., shaken or stirred) for a prolonged period to ensure equilibrium is reached.[3]
-
Analysis : The solution is filtered to remove any undissolved solid. The concentration of the amide in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[4][5][6]
-
Solution Preparation : A solution of the amide with a known concentration is prepared.[4]
-
Titration : A standardized acidic or basic titrant is incrementally added to the amide solution.[6]
-
pH Measurement : The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[4]
-
Data Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[4][6]
logP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for experimentally determining logP values.[7][8][9]
-
Phase Preparation : Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and allowing the layers to separate.[9]
-
Partitioning : A known amount of the amide is dissolved in one of the phases. The two phases are then combined in a flask and shaken until partitioning equilibrium is achieved.[7]
-
Phase Separation : The mixture is allowed to stand until the two phases (octanol and aqueous) are clearly separated.
-
Concentration Analysis : The concentration of the amide in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).
-
Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration of the amide in the octanol phase to its concentration in the aqueous phase.
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationship between the structural features of the amide isomers and their resulting physicochemical properties.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemhaven.org [chemhaven.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. LogP / LogD shake-flask method [protocols.io]
Safety Operating Guide
Safe Disposal of 2-Cyclohexylacetamide: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Cyclohexylacetamide, tailored for researchers, scientists, and professionals in drug development.
Proper disposal of this compound is crucial to prevent potential environmental contamination and mitigate health and safety risks. As with many chemical compounds, direct disposal into sanitary sewers or general waste streams is not permissible. This substance must be treated as hazardous waste and managed through a licensed disposal service.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound waste, as well as any contaminated materials such as weighing paper, gloves, and bench protectors, in a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically resistant waste container. Do not mix with other, incompatible waste streams. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound," along with any solvents used and their approximate concentrations.
2. Container Labeling and Storage:
-
All waste containers must be accurately labeled with their contents.
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials. Secondary containment should be used to prevent the spread of material in case of a leak.
3. Arranging for Professional Disposal:
-
Disposal of this compound must be conducted through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] Adhere to their specific procedures for waste pickup and documentation.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small solid spills, carefully sweep the material to avoid generating dust and place it into the designated solid hazardous waste container.
-
For small liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1] The contaminated absorbent material should then be collected and placed in the solid hazardous waste container.
-
Following the cleanup of the bulk material, decontaminate the area with an appropriate solvent and cleaning materials. All materials used for cleanup must also be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C8H15NO | ChemScene[3] |
| Molecular Weight | 141.21 g/mol | ChemScene[3] |
| Purity | 95+% | ChemScene[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Cyclohexylacetamide
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling 2-Cyclohexylacetamide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified with the following hazards:
Some sources also indicate a suspicion of causing cancer for similar acetamide compounds, highlighting the need for stringent safety measures.[5]
| Quantitative Safety Data | Value |
| GHS Pictogram | GHS07 (Exclamation Mark)[6] |
| Signal Word | Warning[1][3][6] |
| Acute Toxicity (Oral) | Category 4[4] |
| OSHA PEL | Not available[3] |
| NIOSH REL | Not available[3] |
| ACGIH TLV | Not available[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical line of defense against exposure to this compound.[7] The following equipment is mandatory when handling this chemical.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn over safety glasses if there is a risk of splashing or a large-scale reaction.[9][10] |
| Skin Protection | Gloves: Wear appropriate chemical-resistant gloves.[8][11] Disposable nitrile gloves can provide short-term protection, but it is crucial to consult the glove manufacturer's resistance guide for the specific chemical.[9] Use proper glove removal technique to avoid skin contact.[2] Protective Clothing: A lab coat must be worn and buttoned to cover as much skin as possible.[9] For larger quantities, chemical-resistant clothing or an apron may be necessary.[10][11] Wear closed-toe shoes.[9] |
| Respiratory Protection | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or fumes.[1][8] If engineering controls are not sufficient to maintain exposure below limits, a NIOSH-approved respirator is required.[8][9] |
Experimental Protocols: Handling and Disposal Procedures
Adherence to standardized procedures is essential for minimizing risk and ensuring a safe laboratory environment.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area or a certified chemical fume hood to minimize dust generation and accumulation.[1][8]
-
Weighing and Transfer: When weighing or transferring the solid, do so carefully to avoid creating airborne dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in the work area.[1][2]
-
Contamination: Immediately remove and wash any contaminated clothing before reuse.[3] Discard contaminated shoes.[8]
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container.[8][12] Avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.[12]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[12]
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Waste Collection: Collect all solid and liquid waste in dedicated, clearly labeled, and sealed containers.[12]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.[12]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[12]
-
Disposal: Arrange for a licensed hazardous waste disposal service to collect the waste.[1][3][5] Do not dispose of down the drain or in regular trash.[1]
Workflow for Handling 2-Cyclohexylacetamidedot
References
- 1. aksci.com [aksci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. aksci.com [aksci.com]
- 4. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
